molecular formula C11H10N2O3 B101470 Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate CAS No. 16691-25-1

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

货号: B101470
CAS 编号: 16691-25-1
分子量: 218.21 g/mol
InChI 键: IHWHTIPPAPNKLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHTIPPAPNKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349534
Record name ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16691-25-1
Record name ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is a three-step process commencing from readily available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence. The pathway commences with the formation of ethyl carbazate from the reaction of diethyl oxalate and hydrazine hydrate. The subsequent intermediate, N-benzoyl-N'-ethoxycarbonylhydrazine, is synthesized via the acylation of ethyl carbazate with benzoyl chloride. The final step involves the cyclodehydration of this diacylhydrazine intermediate using phosphorus oxychloride to yield the target 1,3,4-oxadiazole.

Synthesis_Pathway cluster_step1 Step 1: Formation of Ethyl Carbazate cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclodehydration DiethylOxalate Diethyl Oxalate EthylCarbazate Ethyl Carbazate DiethylOxalate->EthylCarbazate 1. Hydrazine Hydrate 2. Ethanol HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->EthylCarbazate Diacylhydrazine N-benzoyl-N'-ethoxycarbonylhydrazine EthylCarbazate->Diacylhydrazine 1. Benzoyl Chloride 2. Pyridine, DCM BenzoylChloride Benzoyl Chloride BenzoylChloride->Diacylhydrazine TargetMolecule This compound Diacylhydrazine->TargetMolecule 1. POCl3 2. Heat POCl3 Phosphorus Oxychloride (POCl3) POCl3->TargetMolecule

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Carbazate (Monoethyl Oxalate Hydrazide)

This procedure is adapted from the general method for the synthesis of monoalkyl oxalate hydrazides.

Reaction: Diethyl Oxalate + Hydrazine Hydrate → Ethyl Carbazate + Ethanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl Oxalate146.1414.6 g0.1
Hydrazine Hydrate (80%)50.066.25 g0.1
Ethanol (95%)46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate in 100 mL of 95% ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add hydrazine hydrate dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or water to afford ethyl carbazate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-benzoyl-N'-ethoxycarbonylhydrazine

This procedure is based on standard acylation methods for hydrazides.

Reaction: Ethyl Carbazate + Benzoyl Chloride → N-benzoyl-N'-ethoxycarbonylhydrazine + Pyridinium hydrochloride

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Carbazate104.1110.4 g0.1
Benzoyl Chloride140.5714.1 g0.1
Pyridine79.108.7 g0.11
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate in 100 mL of anhydrous dichloromethane (DCM).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride in 50 mL of anhydrous DCM from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-benzoyl-N'-ethoxycarbonylhydrazine can be purified by recrystallization from ethanol to give a white solid.

Expected Yield: 70-85%

Step 3: Synthesis of this compound

This final step involves the cyclodehydration of the diacylhydrazine intermediate using phosphorus oxychloride, a common reagent for the synthesis of 1,3,4-oxadiazoles.

Reaction: N-benzoyl-N'-ethoxycarbonylhydrazine → this compound + H₂O + POCl₃ byproducts

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-benzoyl-N'-ethoxycarbonylhydrazine222.2222.2 g0.1
Phosphorus Oxychloride (POCl₃)153.3323.0 g0.15

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place N-benzoyl-N'-ethoxycarbonylhydrazine.

  • Carefully add phosphorus oxychloride to the flask in a fume hood.

  • Heat the reaction mixture at 80-90 °C for 2-4 hours. The reaction mixture will become a clear solution.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • The precipitate formed is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product is dried and then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Expected Yield: 65-80%

Data Summary

StepProductStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
1Ethyl CarbazateDiethyl Oxalate, Hydrazine Hydrate-Ethanol2.5 hours0 - RT85-95
2N-benzoyl-N'-ethoxycarbonylhydrazineEthyl Carbazate, Benzoyl ChloridePyridineDCM13 hours0 - RT70-85
3This compoundN-benzoyl-N'-ethoxycarbonylhydrazinePOCl₃Neat2-4 hours80-9065-80

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ethyl Carbazate Synthesis cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclodehydration start1 Dissolve Diethyl Oxalate in Ethanol add_hydrazine Add Hydrazine Hydrate at 0-5°C start1->add_hydrazine stir_rt1 Stir at RT for 2h add_hydrazine->stir_rt1 concentrate1 Concentrate in vacuo stir_rt1->concentrate1 recrystallize1 Recrystallize from Ethanol concentrate1->recrystallize1 product1 Ethyl Carbazate (Solid) recrystallize1->product1 start2 Dissolve Ethyl Carbazate and Pyridine in DCM product1->start2 Use in next step add_benzoyl_chloride Add Benzoyl Chloride at 0°C start2->add_benzoyl_chloride stir_rt2 Stir at RT for 12h add_benzoyl_chloride->stir_rt2 workup Aqueous Workup (HCl, NaHCO3, Brine) stir_rt2->workup dry_concentrate Dry and Concentrate workup->dry_concentrate recrystallize2 Recrystallize from Ethanol dry_concentrate->recrystallize2 product2 Diacylhydrazine (Solid) recrystallize2->product2 start3 Mix Diacylhydrazine and POCl3 product2->start3 Use in next step heat Heat at 80-90°C for 2-4h start3->heat quench Pour onto Crushed Ice heat->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry the Solid filter_wash->dry recrystallize3 Recrystallize from Ethanol dry->recrystallize3 product3 Final Product (Solid) recrystallize3->product3

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available computed data, outlines detailed experimental protocols for property determination, and includes a general synthesis pathway.

Core Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol , is a solid at room temperature. Its chemical structure features a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
CAS Number 16691-25-1[1]
Topological Polar Surface Area (TPSA) 65.2 Ų[1]
LogP (calculated) 1.9133ChemScene
Hydrogen Bond Donors 0ChemScene
Hydrogen Bond Acceptors 5ChemScene
Rotatable Bonds 3ChemScene

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus). The sample should be positioned adjacent to the thermometer bulb or the digital temperature sensor.

  • Heating: The apparatus is heated gradually, with a heating rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Diagram 1: Workflow for Melting Point Determination

Melting_Point_Determination A Sample Preparation: Pack capillary tube B Apparatus Setup: Place in melting point apparatus A->B C Heating: Heat slowly (1-2 °C/min) B->C D Observation: Record T1 (first liquid) and T2 (all liquid) C->D E Result: Melting Point Range (T1 - T2) D->E

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. Both thermodynamic (equilibrium) and kinetic solubility are important to assess.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Result: The solubility is expressed in units such as mg/mL or µg/mL.

Diagram 2: Shake-Flask Solubility Determination Workflow

Shake_Flask_Solubility A Preparation: Add excess solid to solvent B Equilibration: Agitate at constant temperature A->B C Phase Separation: Centrifuge or filter B->C D Quantification: Analyze supernatant/filtrate by HPLC C->D E Result: Solubility (e.g., mg/mL) D->E

Caption: Workflow for determining the thermodynamic solubility of a compound.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine derivative. A plausible synthetic pathway is outlined below.

General Synthesis Scheme

The synthesis can be envisioned as a two-step process starting from benzoyl hydrazine and diethyl oxalate.

  • Acylation of Benzoyl Hydrazine: Benzoyl hydrazine is reacted with diethyl oxalate to form an N-benzoyl-N'-(ethoxycarbonyl)hydrazine intermediate.

  • Cyclodehydration: The resulting diacylhydrazine intermediate undergoes acid-catalyzed cyclodehydration to yield this compound.

Diagram 3: General Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A Benzoyl Hydrazine C N-benzoyl-N'-(ethoxycarbonyl)hydrazine A->C Reaction B Diethyl Oxalate B->C Reaction D N-benzoyl-N'-(ethoxycarbonyl)hydrazine E This compound D->E Acid Catalyst, Heat

Caption: A plausible two-step synthesis route for the title compound.

Biological Context

Currently, there is no specific published data on the biological activity or the involvement of this compound in any particular signaling pathway. However, the 1,3,4-oxadiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Further screening of this specific compound is warranted to elucidate its potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound, based on available computed data. It also presents detailed, standardized experimental protocols for the determination of its key physical properties, which are currently unreported in the literature. A general synthetic pathway is also proposed. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities.

References

An In-Depth Technical Guide to Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS: 16691-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, a group of molecules recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and a review of the potential biological activities associated with its structural class. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates potential areas of investigation based on the known activities of structurally related 1,3,4-oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for the synthesis and potential biological evaluation are provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 16691-25-1
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
Appearance Solid[2]
Melting Point 71-73 °C
Topological Polar Surface Area (TPSA) 65.2 Ų[1]
logP (calculated) 1.91
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

Synthesis

The synthesis of this compound can be achieved through the cyclization of an appropriate acylhydrazone precursor. A general and adaptable synthetic route is outlined below, based on established methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

General Synthetic Pathway

The synthesis typically involves a three-step process starting from commercially available reagents.

G cluster_0 Step 1: Formation of Monoethyl Oxalyl Hydrazide cluster_1 Step 2: Acylation cluster_2 Step 3: Dehydrative Cyclization A Diethyl Oxalate C Monoethyl Oxalyl Hydrazide A->C Ethanol B Hydrazine Hydrate B->C D Monoethyl Oxalyl Hydrazide F 1-Benzoyl-2-(2-ethoxy-2-oxoacetyl)hydrazine D->F Pyridine E Benzoyl Chloride E->F G 1-Benzoyl-2-(2-ethoxy-2-oxoacetyl)hydrazine H This compound G->H POCl₃, Heat

Caption: General three-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 5-alkyl-[3][4][5]-oxadiazole-2-carboxylic acid alkyl esters and may require optimization.[6]

Step 1: Synthesis of Monoethyl Oxalyl Hydrazide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the crude monoethyl oxalyl hydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzoyl-2-(2-ethoxy-2-oxoacetyl)hydrazine

  • Dissolve monoethyl oxalyl hydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform containing pyridine (1.1 equivalents) as a base.

  • Cool the mixture to 0-5 °C.

  • Add benzoyl chloride (1 equivalent) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.

Step 3: Synthesis of this compound

  • To the crude 1-benzoyl-2-(2-ethoxy-2-oxoacetyl)hydrazine (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) as both the dehydrating agent and solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published in peer-reviewed journals, representative data for similar 1,3,4-oxadiazole structures are available and can be used for comparative purposes. Commercial suppliers often provide compound-specific spectral data upon request.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of δ 7.5-8.2 ppm. The ethyl ester group will exhibit a quartet for the methylene protons (CH₂) around δ 4.5 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm.

  • ¹³C NMR: The spectrum should display characteristic signals for the two carbons of the oxadiazole ring (in the δ 155-165 ppm range), the ester carbonyl carbon (around δ 160 ppm), and the carbons of the phenyl and ethyl groups.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound.

Potential Biological Activities and Areas for Investigation

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[7][8] Although specific studies on this compound are scarce, its structural features suggest potential for similar activities.

Antimicrobial Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

G A This compound B Bacterial/Fungal Cell A->B C Inhibition of Essential Enzymes B->C Potential Target D Disruption of Cell Wall Synthesis B->D Potential Target E Inhibition of Protein Synthesis B->E Potential Target F Cell Death C->F D->F E->F

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10]

G A Inflammatory Stimulus B Arachidonic Acid A->B C COX Enzymes B->C D Prostaglandins C->D E Inflammation D->E F This compound F->C Potential Inhibition G A This compound B Cancer Cell A->B C Inhibition of Tyrosine Kinases B->C Potential Target D Disruption of Microtubule Dynamics B->D Potential Target E Induction of Apoptosis B->E Potential Target F Inhibition of Cell Proliferation C->F D->F E->F

References

Technical Guide: Spectral and Synthetic Profile of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. Due to the limited availability of a complete public dataset for this specific molecule, the spectral data presented herein is a compilation of expected values derived from spectral data of closely related 1,3,4-oxadiazole analogues and general principles of spectroscopy. This guide is intended to serve as a valuable resource for researchers working with this and similar chemical entities.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol

  • CAS Number: 16691-25-1

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of published data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.10 - 8.00Multiplet2HAromatic (ortho-protons of phenyl ring)
~7.65 - 7.50Multiplet3HAromatic (meta- and para-protons of phenyl ring)
~4.50Quartet2H-O-CH₂ -CH₃
~1.45Triplet3H-O-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~164.5C=O (ester)
~162.0C-5 of oxadiazole ring
~158.0C-2 of oxadiazole ring
~132.0Aromatic (para-carbon of phenyl ring)
~129.5Aromatic (ortho/meta-carbons of phenyl ring)
~127.0Aromatic (ortho/meta-carbons of phenyl ring)
~124.0Aromatic (ipso-carbon of phenyl ring)
~63.0-O-CH₂ -CH₃
~14.0-O-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2980 - 2850MediumAliphatic C-H stretch
~1750 - 1730StrongC=O stretch (ester)
~1610 - 1580Medium-StrongC=N stretch (oxadiazole ring)
~1500 - 1400MediumAromatic C=C stretch
~1250 - 1200StrongC-O stretch (ester and ether-like in ring)

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
218[M]⁺ (Molecular ion)
173[M - OCH₂CH₃]⁺
145[M - COOCH₂CH₃]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail a plausible synthetic method and the general procedures for acquiring the spectral data, based on established methodologies for 1,3,4-oxadiazole synthesis.

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. A plausible route for the title compound is outlined below.

Step 1: Synthesis of Ethyl Oxalylhydrazide A solution of diethyl oxalate in ethanol is treated with hydrazine hydrate at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours, and the resulting precipitate, ethyl oxalylhydrazide, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of N-Benzoyl-N'-(ethoxycarbonyl)hydrazine Ethyl oxalylhydrazide is dissolved in a suitable solvent, such as pyridine or dichloromethane with a base (e.g., triethylamine). The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to proceed to completion, after which the product is isolated by extraction and purified.

Step 3: Cyclodehydration to form this compound The N-benzoyl-N'-(ethoxycarbonyl)hydrazine is treated with a dehydrating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux for a few hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph, and the mass-to-charge ratio (m/z) of the resulting fragments would be analyzed.

Synthetic Workflow Diagram

The logical relationship for the synthesis of this compound can be visualized as follows:

Caption: Synthetic pathway for this compound.

Disclaimer: The spectral data provided in this document is predicted based on the analysis of structurally similar compounds and is intended for guidance and comparative purposes. For definitive characterization, experimental verification is required.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from closely related analogues, spectroscopic characterizations, and established synthetic methodologies. Furthermore, a computational approach is proposed to elucidate its precise three-dimensional structure.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted 1,3,4-oxadiazole derivative. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, a scaffold known for its diverse biological activities.[1] The molecule consists of a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[2][3]
Molecular Weight 218.21 g/mol [2]
CAS Number 16691-25-1[3]
IUPAC Name This compound[2]
SMILES CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2[2]
InChIKey IHWHTIPPAPNKLN-UHFFFAOYSA-N[2]

Conformational Analysis and Structural Insights from Analogues

As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of a closely related compound, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate , provides significant insights into the likely conformation.[4][5]

In this analogue, the 5-phenyl-1,3,4-oxadiazole core is present. The crystallographic data reveals that the phenyl ring and the 1,3,4-oxadiazole ring are each essentially planar.[4] A key conformational feature is the dihedral angle between the planes of these two rings. In the sulfanylacetate analogue, the least-square planes of the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl unit and the ethyl acetate moiety are inclined at approximately 80.07°.[4][5] This near-perpendicular orientation minimizes steric hindrance between the two ring systems.

It is highly probable that this compound adopts a similar conformation where the phenyl and oxadiazole rings are not coplanar. The ethyl carboxylate group at the 2-position is also expected to have rotational freedom, leading to multiple possible conformers in solution.

Table 2: Crystallographic Data for the Analogue, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate

ParameterValue
Molecular Formula C₁₂H₁₂N₂O₃S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.777 (3)
b (Å) 11.008 (5)
c (Å) 13.177 (6)
β (°) 103.59 (3)
V (ų) 1237.5 (9)
Z 4
Data extracted from reference[4].

Spectroscopic Characterization

Spectroscopic data provides valuable information for the structural elucidation and confirmation of this compound.

Table 3: Summary of Spectroscopic Data

TechniqueObserved Peaks / Signals
¹H NMR Data available but requires subscription for full view.[6][7][8]
¹³C NMR Data available but requires subscription for full view.[7]
IR (Infrared) Characteristic absorptions for C=O (ester), C=N, C-O-C (oxadiazole and ester), and aromatic C-H are expected.[7]
Mass Spectrometry Molecular ion peak (M+) consistent with the molecular weight of 218.21.

While full, detailed spectra are not publicly available without subscription, the existence of these analytical data confirms the identity of the compound.[7][9]

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with a suitable reagent.[1] The following is a plausible synthetic route adapted from established procedures for similar compounds.

Synthesis_Workflow cluster_step1 Step 1: Formation of Hydrazide cluster_step2 Step 2: Formation of Diacylhydrazine cluster_step3 Step 3: Cyclodehydration BenzoylChloride Benzoyl Chloride Benzohydrazide Benzohydrazide BenzoylChloride->Benzohydrazide Reaction in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Benzohydrazide Benzohydrazide_ref Benzohydrazide Diacylhydrazine N'-benzoyl-N-oxalylhydrazine ethyl ester Benzohydrazide_ref->Diacylhydrazine Reaction in Pyridine EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Diacylhydrazine Diacylhydrazine_ref N'-benzoyl-N-oxalylhydrazine ethyl ester TargetMolecule This compound Diacylhydrazine_ref->TargetMolecule Dehydrating Agent (e.g., POCl₃, SOCl₂)

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol:

  • Synthesis of Benzohydrazide: Benzoyl chloride is reacted with an excess of hydrazine hydrate in a suitable solvent like ethanol at room temperature. The resulting precipitate of benzohydrazide is filtered, washed, and dried.

  • Synthesis of N'-benzoyl-N-oxalylhydrazine ethyl ester: Benzohydrazide is dissolved in a solvent such as pyridine or dichloromethane. The solution is cooled in an ice bath, and ethyl oxalyl chloride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature. The resulting diacylhydrazine intermediate is isolated by precipitation and filtration.

  • Cyclodehydration to form the 1,3,4-oxadiazole ring: The diacylhydrazine is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and heated under reflux. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Proposed Computational Analysis for Conformation Determination

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide reliable insights into the molecular geometry and conformational preferences.

Computational_Workflow Start Initial 3D Structure Generation ConformerSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformerSearch DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) ConformerSearch->DFT_Opt Lowest energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Verify_Minima Verify True Minima (No imaginary frequencies) Freq_Calc->Verify_Minima Analyze_Results Analyze Geometric Parameters (Bond lengths, angles, dihedrals) Verify_Minima->Analyze_Results Confirmed minima Final_Structure Predicted Stable Conformation Analyze_Results->Final_Structure

Caption: Workflow for computational conformational analysis of the target molecule.

Detailed Protocol:

  • Initial Structure Generation: A 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.

  • Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field to identify low-energy conformers resulting from the rotation around single bonds.

  • DFT Geometry Optimization: The lowest energy conformers are then subjected to full geometry optimization using a DFT method, for instance, with the B3LYP functional and a 6-31G* basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Analysis of Results: The optimized geometry of the most stable conformer(s) is analyzed to determine key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl and oxadiazole rings.

Conclusion and Future Outlook

This compound is a molecule of significant interest in the field of medicinal chemistry. While a complete experimental structural characterization is not yet available in the public domain, analysis of close analogues, existing spectroscopic data, and established synthetic routes provide a strong foundation for its study. The near-perpendicular arrangement of the phenyl and oxadiazole rings is a key expected conformational feature.

For drug development professionals and researchers, the synthesis of this compound is achievable through well-documented chemical transformations. To obtain definitive structural and conformational data, it is recommended that either single-crystal X-ray diffraction studies be performed or a detailed computational analysis as outlined above be undertaken. Such studies will be invaluable for understanding its structure-activity relationships and for its potential application in the design of novel therapeutic agents.

References

An In-depth Technical Guide to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid (C11H10N2O3)

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of the oxadiazole derivative, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (POPA). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Characterization

PropertyValueReference
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol [1]
CAS Number 24088-59-3[1]
Melting Point 119-120 °C[1]
Spectroscopy Observed Peaks
¹H-NMR (90 MHz, CDCl₃) δ ~3.0 (t, J=7.0 Hz, 2H, α-CH₂), ~3.25 (t, J=7.0 Hz, 2H, β-CH₂), 7.23-7.70 (m, 3H, meta and para phenyl protons), 7.90-8.37 (m, 2H, ortho phenyl protons)
¹³C-NMR (CDCl₃) Signals for α-CH₂, β-CH₂, ester carbonyl, and aromatic carbons of the phenyl and oxadiazole rings.
IR (of methyl ester) Strong absorption around 1735 cm⁻¹ (ester carbonyl)

Synthesis

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is achieved through the reaction of a benzamidoxime with succinic anhydride.[2] This method can be performed using either conventional heating or microwave irradiation, with the latter offering significantly reduced reaction times.[2]

Synthesis Workflow

Synthesis_of_POPA Synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid cluster_reactants Reactants cluster_process Reaction cluster_product Product Benzamidoxime Benzamidoxime Reaction Heating (Conventional or Microwave) Benzamidoxime->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction POPA 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid Reaction->POPA Cyclization

Synthesis of POPA from Benzamidoxime and Succinic Anhydride.
Experimental Protocol

Method 1: Conventional Heating [3]

  • A thoroughly triturated mixture of benzamidoxime (1.0 equivalent) and succinic anhydride (2.0 equivalents) is placed in a round-bottom flask.

  • The flask is heated in an oil bath at 130 °C for 40 minutes.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid is washed with cold water, filtered, and recrystallized from a suitable solvent such as ethanol to yield the final product.

Method 2: Microwave Irradiation [2]

  • A mixture of benzamidoxime (1.0 equivalent) and succinic anhydride (1.0 equivalent) is placed in a microwave-safe vessel.

  • The mixture is heated in a domestic microwave oven for 10 minutes.[2]

  • After cooling, the product is isolated and purified as described in the conventional method. This method has been reported to provide high yields.[2]

Biological Activity

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid has demonstrated significant analgesic and anti-inflammatory properties.[3][4]

Analgesic Activity

In a study using the acetic acid-induced writhing test in mice, oral administration of POPA resulted in a dose-dependent reduction in writhing, indicating peripheral analgesic effects.[4] The compound was found to be ineffective in the hot plate test, suggesting a lack of central nervous system involvement.[4]

Dose (mg/kg, p.o.) Inhibition of Writhing (%)
15031.0
30049.5
Data from a study on albino mice.[4]
Anti-inflammatory Activity

The anti-inflammatory potential of POPA was evaluated in the carrageenan-induced paw edema model in rats. Oral administration of the compound led to a significant reduction in paw inflammation.[4]

Dose (mg/kg, p.o.) Reduction in Inflammation (%) (at 3 hours)
7543.3
15042.2
Data from a study on Wistar rats.[4]
Genotoxicity

A study on the genotoxic effects of POPA showed no mutagenic activity in the Ames test.[5] However, it did induce a weak SOS response in the Chromotest, suggesting a potential for DNA damage at higher concentrations.[5]

Proposed Mechanism of Action

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6] Given that POPA exhibits peripheral analgesic and anti-inflammatory activities, a similar mechanism of action is proposed. It likely inhibits the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

Arachidonic_Acid_Pathway Proposed Mechanism of Action of POPA cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever POPA 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid POPA->COX1 Inhibition POPA->COX2 Inhibition

Proposed inhibition of COX enzymes by POPA in the arachidonic acid pathway.

Conclusion

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is a promising oxadiazole derivative with significant peripheral analgesic and anti-inflammatory properties. Its synthesis is straightforward, and it shows potential as a lead compound for the development of new anti-inflammatory agents. Further studies are warranted to fully elucidate its pharmacological profile, including its specific inhibitory activity against COX-1 and COX-2, and to optimize its structure for enhanced efficacy and safety.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is one of four isomers of oxadiazole, alongside the 1,2,3-, 1,2,4-, and 1,2,5-isomers.[1][2] Among these, the 1,3,4-oxadiazole scaffold has garnered immense interest in medicinal chemistry due to its exceptional thermal and metabolic stability, as well as its capacity to modulate physicochemical properties like water and lipid solubility.[2] This ring system is considered a "privileged scaffold" and often serves as a bioisostere—a molecular replacement—for carboxylic acids, esters, and carboxamides, enhancing a molecule's pharmacokinetic profile without compromising its biological activity.[1][3][4]

From its initial synthesis to its incorporation into modern therapeutics, the history of the 1,3,4-oxadiazole is a story of evolving chemical methodology and a deepening understanding of its pharmacological potential. This technical guide explores the discovery, historical development of synthetic routes, and the recognition of the broad biological activities that have cemented the 1,3,4-oxadiazole core as a cornerstone of drug discovery.

Discovery and Early Synthetic History

The journey of the 1,3,4-oxadiazole ring began with early explorations into heterocyclic chemistry. The first preparation of the parent, unsubstituted 1,3,4-oxadiazole was achieved through the thermolysis of N,N'-diformylhydrazine.[5] However, the most foundational and historically significant method for synthesizing substituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.

This classical approach involves heating a 1,2-diacylhydrazine intermediate with a strong dehydrating agent. Early research relied on harsh reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[5][6] These methods, while effective, often required high temperatures and anhydrous conditions, limiting their applicability to robust substrates.

Another key early method is the oxidative cyclization of N-acylhydrazones, which are typically prepared by condensing an acid hydrazide with an aldehyde.[1][3] Various oxidizing agents were employed to facilitate the ring-closing reaction. The development of these initial synthetic strategies was crucial, as it provided the chemical community with reliable, albeit sometimes harsh, methods to access this versatile scaffold, paving the way for the investigation of its properties and applications.

Evolution of Synthetic Methodologies

Interest in the 1,3,4-oxadiazole scaffold intensified as its wide-ranging biological activities became apparent.[4][5][7] This spurred the development of milder, more efficient, and functional-group-tolerant synthetic methods.

Key advancements include:

  • Milder Dehydrating Agents: Reagents like triflic anhydride, tosyl chloride, and the Burgess reagent were introduced for the cyclodehydration of diacylhydrazines, offering safer and more controlled reaction conditions.[1][6][8]

  • One-Pot Procedures: Efficient one-pot syntheses were developed, directly converting carboxylic acids and acid hydrazides into 1,3,4-oxadiazoles using coupling agents like HATU, thus avoiding the isolation of the diacylhydrazine intermediate.[1][8][9]

  • Microwave-Assisted Synthesis: The application of microwave irradiation was found to significantly accelerate the cyclization reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.[4][5]

  • Modern Reagents: The use of reagents like XtalFluor-E ([Et₂NSF₂]BF₄) has been reported for the practical and efficient cyclodehydration of 1,2-diacylhydrazines under mild conditions.[10]

These methodological improvements have made the 1,3,4-oxadiazole core readily accessible, facilitating its widespread use in drug development programs.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product Carboxylic Acid Carboxylic Acid Diacylhydrazine 1,2-Diacylhydrazine Carboxylic Acid->Diacylhydrazine Acid Hydrazide Acid Hydrazide Acid Hydrazide->Diacylhydrazine Acylhydrazone N-Acylhydrazone Acid Hydrazide->Acylhydrazone Aldehyde Aldehyde Aldehyde->Acylhydrazone Oxadiazole 1,3,4-Oxadiazole Core Diacylhydrazine->Oxadiazole Cyclodehydration Acylhydrazone->Oxadiazole Oxidative Cyclization G cluster_bio Bioisosteric Relationship Amide Amide (-CONH-) Oxadiazole 1,3,4-Oxadiazole Scaffold Amide->Oxadiazole replaces Ester Ester (-COO-) Ester->Oxadiazole replaces Acid Carboxylic Acid (-COOH) Acid->Oxadiazole replaces G Start 1. Mix Diacylhydrazine and POCl₃ Reflux 2. Heat to Reflux (2-6 hours) Start->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Monitor->Reflux Incomplete Quench 4. Cool & Pour onto Ice-Water Monitor->Quench Complete Neutralize 5. Neutralize with Sat. NaHCO₃ Quench->Neutralize Filter 6. Collect Solid by Vacuum Filtration Neutralize->Filter Wash 7. Wash with Cold Water Filter->Wash Purify 8. Recrystallize from Solvent Wash->Purify End 9. Characterize Pure 1,3,4-Oxadiazole Purify->End

References

A Theoretical and Experimental Guide to the Electronic Properties of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic characteristics, metabolic stability, and ability to engage in hydrogen bonding. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the electronic properties of this important heterocyclic scaffold. A comprehensive understanding of these properties is critical for the rational design of novel therapeutics and advanced organic electronic materials.

Core Electronic Properties and Their Significance

The electronic behavior of 1,3,4-oxadiazole derivatives is primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them (the HOMO-LUMO gap) dictate a molecule's reactivity, optical properties, and charge transport capabilities.

  • HOMO Energy: Correlates with the ionization potential and the ability of a molecule to donate an electron.

  • LUMO Energy: Relates to the electron affinity and the ability of a molecule to accept an electron. The strong electron-withdrawing nature of the 1,3,4-oxadiazole ring tends to lower the LUMO energy, facilitating efficient electron injection and transport.

  • HOMO-LUMO Gap (ΔE): This energy gap is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting and understanding the electronic structure and properties of 1,3,4-oxadiazole derivatives. These computational methods allow for the in-silico investigation of molecular geometries, electronic distributions, and spectroscopic behavior, providing insights that complement and guide experimental work.

Key Computational Protocols

Density Functional Theory (DFT) for Ground-State Properties:

DFT is a quantum-mechanical method used to calculate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules.

Methodology:

  • Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p). The optimization process continues until the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • HOMO and LUMO energy levels.

    • The HOMO-LUMO energy gap.

    • Molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

    • Mulliken population analysis, which provides information about the partial atomic charges.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra.

Methodology:

  • Ground-State Calculation: A ground-state DFT calculation (as described above) is a prerequisite for a TD-DFT calculation.

  • Excited-State Calculation: The TD-DFT calculation is then performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.

  • UV-Vis Spectrum Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are used to simulate the UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimental data. The choice of functional and the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM) are crucial for obtaining accurate results.

Experimental Characterization of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic behavior of 1,3,4-oxadiazole derivatives. The most common methods include UV-Vis spectroscopy and cyclic voltammetry.

Key Experimental Protocols

UV-Visible Spectroscopy:

This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., ethanol, chloroform, or dichloromethane). The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1.0). A blank solution containing only the solvent is also prepared.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.

    • Select the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction: Place the cuvette containing the blank solution into the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and initiate the scan.

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy of the principal electronic transition.

Cyclic Voltammetry (CV):

CV is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the energies of the HOMO and LUMO levels.

Methodology:

  • Cell Assembly: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). These electrodes are placed in an electrochemical cell containing the sample solution.

  • Solution Preparation: The 1,3,4-oxadiazole derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure sufficient conductivity. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.

  • Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The scan is then reversed back to the starting potential.

  • Data Analysis: The cyclic voltammogram is a plot of current versus potential. The oxidation potential (Eox) and reduction potential (Ered) can be determined from the positions of the peaks. These values can then be used to estimate the HOMO and LUMO energy levels using empirical equations, often by referencing against a standard compound like ferrocene.

Quantitative Data Summary

The following table summarizes key electronic properties for a selection of 1,3,4-oxadiazole derivatives as determined by theoretical calculations.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetReference
2-(4-tert-butylphenyl)-5-(4-((E)-2-(5-((E)-styryl)thiophen-2-yl)vinyl)phenyl)-1,3,4-oxadiazole-5.30-2.582.72DFT[1]
4-acetylphenyl derivative>-6.21 to -5.78>-1.84 to -1.524.46 - 4.07DFT[2]
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole--3.84Experimental (Optical)[3]

Note: The specific values can vary depending on the substituents and the computational method employed.

Visualizing Workflows and Relationships

Diagram 1: Theoretical Study Workflow

Theoretical_Workflow cluster_prep Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis & Comparison mol_design Molecular Design of 1,3,4-Oxadiazole Derivative geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_design->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal ground_state Ground-State Properties (HOMO, LUMO, MEP) freq_anal->ground_state excited_state Excited-State Calculations freq_anal->excited_state interpretation Interpretation of Electronic Properties ground_state->interpretation uv_sim UV-Vis Spectrum Simulation excited_state->uv_sim comparison Comparison with Experimental Data uv_sim->comparison comparison->interpretation Structure_Property_Application cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_applications Potential Applications core 1,3,4-Oxadiazole Core homo_lumo HOMO/LUMO Energy Levels core->homo_lumo substituents Substituent Groups (Electron Donating/Withdrawing) substituents->homo_lumo band_gap Energy Gap (ΔE) substituents->band_gap homo_lumo->band_gap charge_transport Charge Transport Characteristics homo_lumo->charge_transport medicinal Medicinal Chemistry (e.g., Anticancer, Antimicrobial) homo_lumo->medicinal optical_props Optical Properties (Absorption/Emission) band_gap->optical_props band_gap->medicinal oleds Organic Light-Emitting Diodes (OLEDs) charge_transport->oleds optical_props->oleds sensors Chemical Sensors optical_props->sensors

References

The 1,3,4-Oxadiazole Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole motif, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to serve as a bioisostere for amide and ester groups, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[3][4] This versatile scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making the 1,3,4-oxadiazole ring a subject of intense investigation in the quest for novel therapeutics.[5][6] This guide provides a comprehensive overview of the biological significance of the 1,3,4-oxadiazole core, detailing its synthesis, mechanisms of action, and therapeutic potential, supported by quantitative data, experimental protocols, and pathway visualizations.

Diverse Pharmacological Profile of 1,3,4-Oxadiazole Derivatives

The therapeutic versatility of the 1,3,4-oxadiazole ring is evident in the numerous biological activities exhibited by its derivatives. The structural flexibility of this scaffold allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of pharmacological properties to target a wide range of diseases.[6]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have shown potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] The presence of the oxadiazole ring can enhance the antimicrobial efficacy of a compound by influencing its polarity and ability to form hydrogen bonds with biological targets.[8]

Anticancer Activity

In the field of oncology, 1,3,4-oxadiazole derivatives have demonstrated significant potential as antiproliferative agents.[9] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and growth factors involved in cancer progression, such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[1][6] Several compounds have shown promising cytotoxicity against a range of cancer cell lines.[10][11]

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole compounds are well-documented.[4] These derivatives can modulate inflammatory pathways through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[12] Some compounds have also been shown to interfere with the lipopolysaccharide (LPS)-induced inflammatory response.[13]

Antiviral Activity

The 1,3,4-oxadiazole scaffold is a key feature in several antiviral agents.[14] Its incorporation into molecular structures can enhance their ability to inhibit viral replication and other critical processes in the viral life cycle.[14] Derivatives have shown activity against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus.[14]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of selected 1,3,4-oxadiazole derivatives across different therapeutic areas.

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2,5-disubstituted-1,3,4-oxadiazolesStaphylococcus aureus4 - 32[15]
2,5-disubstituted-1,3,4-oxadiazolesEscherichia coli25 - 50[3]
2,5-disubstituted-1,3,4-oxadiazolesPseudomonas aeruginosa100 - 200[3]
2,5-disubstituted-1,3,4-oxadiazolesCandida albicans0.78 - 50[3][16]
2,5-disubstituted-1,3,4-oxadiazolesAspergillus niger100 - 200[3]

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Eugenol-1,3,4-oxadiazole analogue (Compound 9)MCF-7 (Breast)0.99[17]
Eugenol-1,3,4-oxadiazole analogue (Compound 17)PC3 (Prostate)0.26[17]
1,3,4-oxadiazole-1,2,3-triazole hybrid (Compound 12)MCF-7 (Breast)2.52 (as TS inhibitor)[18]
2,5-diaryl-1,3,4-oxadiazole (Compound 3e)MDA-MB-231 (Breast)Low µM range[11]
2,5-disubstituted-1,3,4-oxadiazole (Compound 1)HCT-116 (Colon)0.28[6]
1,3,4-oxadiazole thioether derivativeHepG2 (Liver)0.7[6]
AMK OX-8A549 (Lung)25.04[10]
AMK OX-9A549 (Lung)20.73[10]
AMK OX-10HeLa (Cervical)5.34[10]
5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1,3,4]oxadiazole-2-thione (Compound 5a)MCF-7 (Breast)7.52[19]

Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
2,5-disubstituted-1,3,4-oxadiazole (Compound 2)DPPH radical scavenging23.07[20]
OSD (2,5-disubstituted-1,3,4-oxadiazole)LPS-stimulated RAW264.7 cells (NO inhibition)>100[13]
OPD (2,5-disubstituted-1,3,4-oxadiazole)LPS-stimulated RAW264.7 cells (NO inhibition)367.78[13]

Table 4: Antiviral Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassVirusEC50 (µg/mL)Reference
1-phenyl-5-amine-4-pyrazole sulphide derivativesTobacco Mosaic Virus (TMV)11.9 - 16.5[16]
Myricetin-1,3,4-oxadiazole bisthioether (Compound E12)Tobacco Mosaic Virus (TMV)99.1 (protective)[21]
Myricetin-1,3,4-oxadiazole bisthioether (Compound E12)Tobacco Mosaic Virus (TMV)128.8 (curative)[21]

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,3,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

A prominent anticancer mechanism of 1,3,4-oxadiazole compounds is the inhibition of Thymidylate Synthase (TS) . TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[22] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[22]

Thymidylate_Synthase_Inhibition dUMP dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Thymidylate_Synthase->dTMP Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->Thymidylate_Synthase Inhibits

Inhibition of Thymidylate Synthase by 1,3,4-Oxadiazole Derivatives.

Another significant anticancer target for 1,3,4-oxadiazole derivatives is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily deacetylates non-histone proteins in the cytoplasm, playing a crucial role in cell motility, protein degradation, and stress responses.[23] Inhibition of HDAC6 by 1,3,4-oxadiazole compounds can lead to the accumulation of acetylated proteins, such as α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[24]

HDAC6_Inhibition HDAC6 HDAC6 Alpha_Tubulin α-Tubulin (acetylated) HDAC6->Alpha_Tubulin Deacetylates Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->HDAC6 Inhibits Microtubule_Dynamics Microtubule Dynamics Alpha_Tubulin->Microtubule_Dynamics Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

HDAC6 Inhibition by 1,3,4-Oxadiazole Derivatives.
Anti-inflammatory Mechanism

The anti-inflammatory effects of certain 1,3,4-oxadiazole derivatives are mediated through the inhibition of the NF-κB signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Some 1,3,4-oxadiazole compounds can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[13]

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation NFkB_Nucleus NF-κB (in nucleus) NFkB_Activation->NFkB_Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_Nucleus->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->NFkB_Activation Inhibits

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[7]

Materials:

  • Aroyl/acyl hydrazide

  • Aroyl/acyl chloride or carboxylic acid

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride)

  • Appropriate solvent (e.g., DMF, DMSO)

  • Base (e.g., triethylamine, if starting from acid chloride)

Procedure:

  • Formation of Diacylhydrazine (if starting from acid chloride): To a solution of aroyl/acyl hydrazide in a suitable solvent, an equimolar amount of aroyl/acyl chloride and a base (e.g., triethylamine) are added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified time until the completion of the reaction (monitored by TLC).

  • Cyclodehydration: The diacylhydrazine intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride, and heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][25]

Synthesis_Workflow Start Aroyl/Acyl Hydrazide + Aroyl/Acyl Chloride Diacylhydrazine Diacylhydrazine Intermediate Start->Diacylhydrazine Cyclodehydration Cyclodehydration (e.g., POCl₃, heat) Diacylhydrazine->Cyclodehydration Crude_Product Crude Product Cyclodehydration->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 2,5-Disubstituted- 1,3,4-Oxadiazole Purification->Final_Product Characterization Characterization (IR, NMR, MS) Final_Product->Characterization

General Workflow for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized 1,3,4-oxadiazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antimicrobial agent is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Synthesized 1,3,4-oxadiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Standard anticancer drug (positive control)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6][10]

Conclusion

The 1,3,4-oxadiazole ring represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and the broad spectrum of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms and signaling pathways modulated by 1,3,4-oxadiazole-containing compounds, will undoubtedly pave the way for the discovery of next-generation drugs to combat a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

Safety and handling precautions for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide includes detailed safety precautions, physicochemical properties, a relevant experimental protocol, and logical workflows pertinent to its application in research and development.

Chemical Identity and Physicochemical Properties

PropertyValueReference
CAS Number 16691-25-1[1]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
Appearance Solid[1]
Storage Room temperature, in a dry, tightly sealed container.

Safety and Handling Precautions

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation
GHS Pictograms and Signal Word
  • Pictogram: exclamation_mark

  • Signal Word: Warning

Precautionary Statements

A comprehensive set of precautionary measures should be followed to ensure safe handling of this compound.

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P332 + P317If skin irritation occurs: Get medical help.
P337 + P317If eye irritation persists: Get medical help.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards Arising from the Chemical: Carbon oxides, Nitrogen oxides (NOx).

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

This compound, as an ester, can be readily converted to the corresponding hydrazide, a common intermediate for the synthesis of a wide array of derivatives in drug discovery. The following is a representative protocol for this conversion.

Synthesis of 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide

Objective: To synthesize 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise with stirring.[2][3]

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Pour the concentrated reaction mixture into ice-cold water to precipitate the product.[3]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide.[2]

Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_ester This compound dissolve Dissolve Ester in Ethanol start_ester->dissolve start_hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate start_hydrazine->add_hydrazine start_ethanol Ethanol start_ethanol->dissolve dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate in Ice Water concentrate->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry recrystallize Recrystallize from Ethanol dry->recrystallize end_product 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide recrystallize->end_product

Synthesis of 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide.
Drug Discovery Workflow for 1,3,4-Oxadiazole Derivatives

While the specific biological target of this compound is not extensively documented, the 1,3,4-oxadiazole scaffold is a well-known privileged structure in drug discovery, often explored for its potential as an enzyme inhibitor.[4][5] The following diagram outlines a general workflow for the discovery and development of drugs based on this scaffold.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development target_id Target Identification & Validation (e.g., Enzyme in a disease pathway) library_synthesis Library Synthesis (e.g., 1,3,4-Oxadiazole derivatives) target_id->library_synthesis Design of focused library screening High-Throughput Screening (Biochemical/Cell-based assays) library_synthesis->screening hit_id Hit Identification screening->hit_id Identification of active compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Hit-to-Lead adme_tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->adme_tox Iterative optimization cycles lead_candidate Lead Candidate Selection sar->lead_candidate adme_tox->sar adme_tox->lead_candidate in_vivo In Vivo Efficacy Studies (Animal models) lead_candidate->in_vivo safety_pharm Safety Pharmacology & Toxicology in_vivo->safety_pharm clinical_trials Clinical Trials safety_pharm->clinical_trials IND Filing

General drug discovery workflow for 1,3,4-oxadiazole derivatives.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, three-step protocol for the chemical synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis begins with the formation of ethyl 2-hydrazinyl-2-oxoacetate from diethyl oxalate and hydrazine hydrate. This intermediate is then acylated using benzoyl chloride to yield ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate. The final step involves the cyclodehydration of this diacylhydrazine intermediate using phosphorus oxychloride to form the target 1,3,4-oxadiazole ring. This protocol includes a comprehensive list of materials, step-by-step procedures, and data for the key compounds involved.

Quantitative Data Summary

The key chemical entities involved in this synthesis protocol are summarized in the table below.[1][2][3]

Compound NameIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
Ethyl 2-hydrazinyl-2-oxoacetateIntermediate 1C₄H₈N₂O₃132.12[2][3]Solid[2]35196-48-6[2][3]
Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetateIntermediate 2C₁₁H₁₂N₂O₄236.22[4]Solid60214-04-2[4]
This compoundFinal ProductC₁₁H₁₀N₂O₃218.21[1]Solid16691-25-1[1]

Experimental Protocols

This synthesis is performed in three main stages, starting from commercially available reagents.

Step 1: Synthesis of Ethyl 2-hydrazinyl-2-oxoacetate (Intermediate 1)

This step involves the nucleophilic substitution reaction of diethyl oxalate with hydrazine hydrate.

  • Materials and Equipment:

    • Diethyl oxalate

    • Hydrazine hydrate (50-60% solution)

    • Ethanol (99.5%)

    • Round-bottom flask (500 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Büchner funnel and filter paper

  • Procedure:

    • Set up a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

    • Add a solution of hydrazine hydrate (1.0 equivalent) in ethanol to the flask.

    • Slowly add a solution of diethyl oxalate (1.0 equivalent) in ethanol to the dropping funnel and add it dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2-hydrazinyl-2-oxoacetate as a solid.[2]

Step 2: Synthesis of Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate (Intermediate 2)

This step involves the N-acylation of the hydrazide intermediate with benzoyl chloride.

  • Materials and Equipment:

    • Ethyl 2-hydrazinyl-2-oxoacetate (Intermediate 1)

    • Benzoyl chloride

    • Dichloromethane (DCM) or similar aprotic solvent

    • Triethylamine or pyridine (as a base)

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve Ethyl 2-hydrazinyl-2-oxoacetate (1.0 equivalent) in dichloromethane in a 250 mL round-bottom flask.

    • Add triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath.

    • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting hydrazide is consumed.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate.

Step 3: Synthesis of this compound (Final Product)

This final step is a cyclodehydration reaction to form the 1,3,4-oxadiazole ring system.[5]

  • Materials and Equipment:

    • Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate (Intermediate 2)

    • Phosphorus oxychloride (POCl₃)

    • Toluene (anhydrous)

    • Round-bottom flask (100 mL) with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Ice water

    • Sodium carbonate (solid)

    • Diethyl ether or ethyl acetate for extraction

  • Procedure:

    • In a round-bottom flask, suspend Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate (1.0 equivalent) in anhydrous toluene.[6]

    • Carefully add phosphorus oxychloride (POCl₃, approximately 1.1 equivalents) to the suspension under stirring.[6][7]

    • Heat the reaction mixture to reflux (around 110°C) and maintain for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood.[7]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

    • Neutralize the acidic solution by slowly adding solid sodium carbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the three-step synthesis pathway from the starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclodehydration A Diethyl Oxalate B Hydrazine Hydrate I1 Ethyl 2-hydrazinyl-2-oxoacetate A->I1 + Ethanol B->I1 + Ethanol I2 Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate I1->I2 + Triethylamine + DCM C Benzoyl Chloride C->I2 + Triethylamine + DCM P This compound I2->P + Toluene (Reflux) D POCl₃ D->P + Toluene (Reflux)

Caption: Three-step synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1,3,4-oxadiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1][2][3][4] Accurate and thorough characterization is crucial for structure elucidation, purity assessment, and understanding their structure-activity relationships.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 1,3,4-oxadiazole derivatives. These techniques provide information about the electronic structure, functional groups, and atomic connectivity within the molecule.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize 1,3,4-oxadiazole derivatives.[5][6]

Application Note:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Aromatic protons on substituents attached to the oxadiazole ring typically appear in the downfield region (δ 7-9 ppm). Protons of alkyl or other aliphatic groups will be found in the upfield region.[7] The chemical shifts and coupling constants are invaluable for assigning the substitution pattern.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The carbon atoms of the 1,3,4-oxadiazole ring itself are highly characteristic and typically resonate at approximately δ 160-165 ppm.[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,3,4-oxadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5][7]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral Width: 0 to 200 ppm

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Table 1: Representative NMR Data for 1,3,4-Oxadiazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(p-tolyl)-5-phenyl-1,3,4-oxadiazoleCDCl₃8.15-8.12 (m, 2H, Ar-H), 7.98 (d, J=8.2 Hz, 2H, Ar-H), 7.56-7.50 (m, 3H, Ar-H), 7.33 (d, J=8.0 Hz, 2H, Ar-H), 2.44 (s, 3H, CH₃)164.7, 164.2, 142.4, 131.9, 129.8, 129.1, 127.0, 124.1, 121.5, 21.7[8]
2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazoleCDCl₃8.13-8.10 (m, 2H, Ar-H), 8.02 (d, J=8.9 Hz, 2H, Ar-H), 7.54-7.48 (m, 3H, Ar-H), 7.02 (d, J=8.9 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃)164.4, 163.9, 162.2, 131.7, 129.0, 128.6, 126.9, 124.3, 116.6, 114.5, 55.5[7]
2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazoleDMSO-d₆7.82 (d, J=8.7 Hz, 2H, Ar-H), 7.58 (d, J=8.7 Hz, 2H, Ar-H), 7.25 (s, 2H, NH₂)166.1, 158.4, 135.1, 129.3, 128.0, 124.2[9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Application Note:

For 1,3,4-oxadiazole derivatives, key characteristic absorption bands include:

  • C=N stretching: Typically observed in the range of 1610-1650 cm⁻¹.[1]

  • C-O-C stretching (in-ring): Found within the 1000-1300 cm⁻¹ region.[1]

  • Aromatic C-H stretching: Usually appears above 3000 cm⁻¹.

  • Other functional groups: Substituents on the oxadiazole ring will exhibit their own characteristic absorption bands (e.g., C=O, N-H, C-Cl).

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Place the sample in the spectrometer and record the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Table 2: Characteristic IR Absorption Bands for 1,3,4-Oxadiazole Derivatives

Functional GroupWavenumber (cm⁻¹)IntensityReference
C=N (Oxadiazole Ring)1610 - 1650Medium to Strong[1]
C-O-C (Oxadiazole Ring)1000 - 1300Medium to Strong[1]
Aromatic C-H Stretch> 3000Medium to Weak[7]
C=O (Amide/Ester)1680 - 1750Strong
N-H (Amine/Amide)3200 - 3500Medium[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula.[11]

Application Note:

  • Molecular Ion Peak (M⁺ or [M+H]⁺): The most important piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound.[7]

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information, helping to identify different substituents and their connectivity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for many 1,3,4-oxadiazole derivatives. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile and thermally stable compounds.[12]

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, the instrument is calibrated to ensure high mass accuracy.[11]

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of 1,3,4-oxadiazole derivatives and for separating them from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture.

Application Note:

Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of 1,3,4-oxadiazole derivatives. A C18 column is often employed with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][14] The retention time is a characteristic property of a compound under specific chromatographic conditions.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or photodiode array detector).

  • Chromatographic Conditions (Typical):

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical gradient might be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The retention time is used for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable 1,3,4-oxadiazole derivatives.[12]

Application Note:

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification of components in a mixture.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify compounds based on their retention times and by comparing their mass spectra to libraries (e.g., NIST).

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, purity, and thermal stability of a compound.[7]

Application Note:

A sharp endothermic peak in the DSC thermogram corresponds to the melting point of a pure crystalline compound. The presence of impurities can lead to a broadening of the peak and a depression of the melting point.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Application Note:

TGA can be used to determine the temperature at which a 1,3,4-oxadiazole derivative begins to decompose. This is important for understanding the material's thermal stability, especially for applications at elevated temperatures.[15]

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: Use a TGA instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere up to a high temperature (e.g., 600 °C).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition.

Table 3: Thermal Properties of Selected 1,3,4-Oxadiazole Derivatives

CompoundMelting Point (°C)Decomposition Temperature (°C)Reference
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole210-212> 300[7]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole154-156Not Reported[8]
Tri-1,3,4-oxadiazole derivative with nitroimine276276[15]

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Interpretation cluster_final Final Report Synthesis Synthesized 1,3,4-Oxadiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC (Purity) Purification->HPLC Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Properties Property Determination Thermal->Properties Final Characterized Compound Structure->Final Purity->Final Properties->Final

Caption: Workflow for the characterization of 1,3,4-oxadiazole derivatives.

Analytical_Techniques_Relationship cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_thermal Thermal Analysis Compound 1,3,4-Oxadiazole Derivative NMR NMR (Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight) Compound->MS HPLC HPLC (Purity) Compound->HPLC GCMS GC-MS (Separation & ID) Compound->GCMS DSC DSC (Melting Point) Compound->DSC TGA TGA (Stability) Compound->TGA Structure Structural Information NMR->Structure IR->Structure MS->Structure HPLC->Structure Properties Physicochemical Properties HPLC->Properties Purity GCMS->Structure DSC->Properties TGA->Properties

Caption: Relationship between analytical techniques for 1,3,4-oxadiazole analysis.

References

Application Notes and Protocols for In Vitro Anticancer Activity Screening of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

This compound is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. While extensive data on the anticancer activity of this compound itself is not widely published, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant potential as anticancer agents. These derivatives have been reported to exhibit a wide range of cytotoxic and antitumor activities through various mechanisms of action.

The anticancer potential of the 1,3,4-oxadiazole scaffold is attributed to its ability to partake in various biological interactions, leading to the inhibition of cancer cell proliferation.[1] Mechanisms of action for this class of compounds include the inhibition of crucial enzymes such as telomerase, histone deacetylases (HDACs), and thymidylate synthase.[2] Furthermore, some derivatives have been shown to target growth factor signaling pathways, such as those involving the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). Given the established anticancer profile of the 1,3,4-oxadiazole nucleus, this compound represents a promising candidate for in vitro anticancer activity screening.

Rationale for Screening

The rationale for screening this compound for anticancer activity is strongly supported by the extensive body of research on related compounds. The phenyl and ethyl carboxylate substitutions on the 1,3,4-oxadiazole core may confer unique pharmacological properties, including altered cell permeability, target binding affinity, and metabolic stability. Screening this compound against a panel of cancer cell lines is a critical first step in determining its potential as a novel therapeutic agent. The following protocols outline a comprehensive approach to evaluating its cytotoxic and apoptotic effects in vitro.

Data Presentation

While specific anticancer activity data for this compound is limited in publicly available literature, the following table summarizes the in vitro anticancer activity of various other 1,3,4-oxadiazole derivatives to provide a reference for expected potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)<0.14[3]
C6 (Glioma)13.04[3]
Compound 2 A549 (Lung)1.59[3]
Compound 3 SGC-7901 (Gastric)0.7 ± 0.2[2]
HepG2 (Liver)18.3 ± 1.4[2]
MCF-7 (Breast)30.0 ± 1.2[2]
Compound 4 HepG2 (Liver)7.21[1]
Compound 5 SW1116 (Colon)1.27 ± 0.05[2]
Compound 6 A549 (Lung)20.73[4]
HeLa (Cervical)5.34[4]
Compound 7 HepG2 (Liver)0.8 ± 0.2[1]
SGC-7901 (Gastric)1.2 ± 0.2[1]
MCF-7 (Breast)21.9 ± 1.4[1]

Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Conclusion compound_prep Prepare Stock Solution of Test Compound cell_viability Cell Viability Assay (e.g., MTT Assay) compound_prep->cell_viability cell_culture Culture Cancer Cell Lines cell_culture->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle caspase_activity Caspase Activity Assay (Caspase-Glo 3/7) ic50->caspase_activity data_analysis Analyze and Interpret Data apoptosis_assay->data_analysis cell_cycle->data_analysis caspase_activity->data_analysis conclusion Draw Conclusions on Anticancer Potential data_analysis->conclusion

Caption: A streamlined workflow for the in vitro screening of potential anticancer compounds.

apoptosis_pathway Simplified Apoptosis Signaling Pathway extrinsic Extrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) extrinsic->death_receptor intrinsic Intrinsic Pathway dna_damage Cellular Stress/ DNA Damage intrinsic->dna_damage execution Execution Pathway caspase37 Caspase-3, -7 caspase8 Caspase-8 death_receptor->caspase8 activates caspase8->caspase37 activates test_compound Test Compound (e.g., this compound) test_compound->dna_damage mitochondrion Mitochondrion dna_damage->mitochondrion activates Bax/Bak inhibits Bcl-2 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis cleaves cellular substrates

Caption: Overview of key pathways leading to programmed cell death (apoptosis).

Experimental Protocols

Cell Viability Assessment by MTT Assay

This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of the test compound on the distribution of cells in different phases of the cell cycle.[5][6][7][8]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of PI-Area versus PI-Width to gate out cell doublets and aggregates.

    • Analyze the PI histogram of the single-cell population to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[9][10][11][12]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated and untreated cells in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Seed cells in a white-walled 96-well plate and treat with the test compound as for the MTT assay.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells) from all experimental readings.

    • Express the caspase activity as a fold change relative to the untreated control.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. The protocols detailed below are based on established antimicrobial susceptibility testing methods and are intended to guide researchers in the systematic evaluation of this compound's efficacy against a panel of pathogenic microorganisms.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, a member of this class, is a candidate for antimicrobial screening due to the known potential of related compounds. The substitution pattern on the phenyl ring and the ester group at the 2-position of the oxadiazole ring can significantly influence its biological activity. These notes provide standardized protocols to determine its spectrum of activity and potency.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the antimicrobial susceptibility testing of this compound. This data is for illustrative purposes to demonstrate the expected format of results from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive32
Bacillus subtilis ATCC 6633Gram-positive64
Escherichia coli ATCC 25922Gram-negative128
Pseudomonas aeruginosa ATCC 27853Gram-negative>256

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainTypeMIC (µg/mL)
Candida albicans ATCC 90028Yeast64
Aspergillus niger ATCC 16404Mold128

Table 3: Zone of Inhibition Diameters for this compound (50 µ g/disk )

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 2921314
Bacillus subtilis ATCC 663311
Escherichia coli ATCC 259228
Pseudomonas aeruginosa ATCC 27853-
Candida albicans ATCC 9002810
Aspergillus niger ATCC 164047

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

    • Fungi: Prepare a fungal suspension and dilute in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: A well containing broth and the highest concentration of DMSO used.

    • Growth Control: A well containing broth and the microbial inoculum only.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Protocol 2: Agar Disk Diffusion Assay

This protocol describes the agar disk diffusion method to qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial and fungal inoculums (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disks (impregnated with DMSO)

Procedure:

  • Preparation of Test Disks: Aseptically apply a known amount (e.g., 50 µg) of this compound solution in a suitable solvent (e.g., DMSO) to sterile filter paper disks and allow the solvent to evaporate.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the agar plate (MHA or SDA) in three directions to ensure uniform growth.

  • Disk Placement: Aseptically place the prepared test disks, positive control disks, and negative control disks onto the surface of the inoculated agar plates. Ensure disks are pressed down gently to make complete contact with the agar.

  • Incubation:

    • Invert the bacterial plates and incubate at 37°C for 18-24 hours.

    • Incubate fungal plates at 28-30°C for 24-72 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion compound_prep Prepare Compound Stock (this compound in DMSO) serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution prepare_disks Prepare Impregnated Disks compound_prep->prepare_disks inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation_mic Inoculate with Microbial Suspension inoculum_prep->inoculation_mic plate_inoculation Inoculate Agar Plates inoculum_prep->plate_inoculation serial_dilution->inoculation_mic incubation_mic Incubate Plates inoculation_mic->incubation_mic read_mic Determine MIC incubation_mic->read_mic final_analysis Data Analysis & Reporting read_mic->final_analysis Quantitative Data place_disks Place Disks on Agar prepare_disks->place_disks plate_inoculation->place_disks incubation_disk Incubate Plates place_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones measure_zones->final_analysis Qualitative Data

Caption: Workflow for Antimicrobial Susceptibility Testing.

Application Notes and Protocols: Unraveling the Anticancer Mechanisms of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms of action for 1,3,4-oxadiazole-based anticancer agents. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate research and development in this promising area of oncology.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of 1,3,4-oxadiazole exert their anti-proliferative activity through diverse and complex mechanisms, making them attractive candidates for the development of novel cancer therapeutics.[3][4] These mechanisms include the inhibition of crucial enzymes and growth factors, induction of programmed cell death (apoptosis), cell cycle arrest, and suppression of tumor angiogenesis.[1][3][5] This document outlines the key mechanisms of action and provides standardized protocols for their investigation.

Key Mechanisms of Action

1,3,4-oxadiazole derivatives have been shown to target various biological pathways and molecules critical for cancer cell survival and proliferation.

  • Enzyme Inhibition: A primary mechanism of action is the inhibition of enzymes that are overexpressed or hyperactive in cancer cells.[5] This includes:

    • Histone Deacetylases (HDACs): Certain 1,3,4-oxadiazole derivatives act as HDAC inhibitors, leading to altered gene expression, cell cycle arrest, and apoptosis.[3][6] For instance, propanamide-based 1,3,4-oxadiazole derivatives have shown significant anticancer activity through the inhibition of the HDAC8 enzyme.[1]

    • Topoisomerases: These enzymes are crucial for DNA replication and repair. 1,3,4-oxadiazole-based compounds have been identified as inhibitors of both topoisomerase I and II, leading to DNA damage and cell death.[5][7][8]

    • Kinases: Various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK), are targeted by 1,3,4-oxadiazole derivatives, thereby inhibiting signaling pathways responsible for cell growth, proliferation, and angiogenesis.[1][4][9][10][11]

    • Thymidylate Synthase and Thymidine Phosphorylase: Inhibition of these enzymes involved in nucleotide synthesis disrupts DNA replication and leads to cancer cell death.[3][5]

  • Induction of Apoptosis: Many 1,3,4-oxadiazole compounds trigger apoptosis in cancer cells.[12] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, activating caspases (like caspase-3), and inducing PARP cleavage.[3][13][14]

  • Cell Cycle Arrest: These agents can halt the progression of the cell cycle at various phases, most commonly at the G2/M or G0/G1 phase, preventing cancer cells from dividing and proliferating.[1][3][13]

  • Anti-Angiogenic Effects: 1,3,4-oxadiazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[15][16] This is often mediated by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[15][16]

  • NF-κB Signaling Pathway Inhibition: Some derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2][14]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 1,3,4-oxadiazole derivatives against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thioether of 1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.2[5]
Thioether of 1,3,4-oxadiazoleSGC-7901 (Stomach)30.0 ± 1.2[5]
Thioether of 1,3,4-oxadiazoleHepG2 (Liver)18.3 ± 1.4[5]
Acylhydrazone of 1,3,4-oxadiazoleHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14[5]
Diarylurea of 1,3,4-oxadiazolePC-3 (Prostate)0.67[5]
Diarylurea of 1,3,4-oxadiazoleHCT-116 (Colon)0.80[5]
Diarylurea of 1,3,4-oxadiazoleACHN (Renal)0.87[5]
Benzimidazole-1,3,4-oxadiazoleHeLa (Cervical)0.205 ± 0.010[7]
Benzimidazole-1,3,4-oxadiazoleHeLa (Cervical)0.224 ± 0.011[7]
Capsaicin-1,3,4-oxadiazoleHCT-116 (Colon)8.55[17]
Capsaicin-1,3,4-oxadiazoleNCI-H460 (Lung)5.41[17]
Capsaicin-1,3,4-oxadiazoleSKOV3 (Ovarian)6.4[17]
Pyrimidine-1,3,4-oxadiazoleA549 (Lung)3.8 ± 0.02[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the mechanism of action of 1,3,4-oxadiazole-based anticancer agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,3,4-Oxadiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add 1,3,4-oxadiazole compound incubation_24h->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan in DMSO incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by the compounds.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 1,3,4-Oxadiazole compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the 1,3,4-oxadiazole compounds at their IC50 concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment & Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min in dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This protocol is used to determine the effect of the compounds on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 1,3,4-Oxadiazole compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compounds for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Principle: Western blotting is used to separate and identify proteins. Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-IκB, p-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by 1,3,4-oxadiazole anticancer agents.

Anti_Angiogenesis_Pathway cluster_stimulus Tumor Microenvironment cluster_pathway Signaling Cascade cluster_inhibition Inhibition by 1,3,4-Oxadiazole hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a stabilizes vegf VEGF hif1a->vegf induces transcription vegfr2 VEGFR-2 vegf->vegfr2 activates angiogenesis Angiogenesis vegfr2->angiogenesis oxadiazole 1,3,4-Oxadiazole Derivative oxadiazole->hif1a inhibits nuclear translocation oxadiazole->vegf downregulates expression

Inhibition of Angiogenesis by 1,3,4-Oxadiazole Derivatives.

Apoptosis_Induction_Pathway cluster_agent Anticancer Agent cluster_regulation Apoptotic Regulation cluster_execution Execution Phase oxadiazole 1,3,4-Oxadiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) oxadiazole->bcl2 decreases expression bax Bax (Pro-apoptotic) oxadiazole->bax increases expression caspase3 Caspase-3 Activation bcl2->caspase3 inhibits bax->caspase3 promotes parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Induction of Apoptosis by 1,3,4-Oxadiazole Derivatives.

Conclusion

1,3,4-oxadiazole derivatives represent a versatile and promising class of anticancer agents with multiple mechanisms of action. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of these compounds. The diverse modes of action, including enzyme inhibition, apoptosis induction, cell cycle arrest, and anti-angiogenesis, highlight the potential for developing targeted and effective cancer therapies.

References

Application Notes and Protocols: Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate as a foundational scaffold for the synthesis of novel drug candidates. The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the synthetic pathways to derivatize the primary scaffold, presents quantitative biological data for analogous compounds, and provides detailed experimental protocols for key transformations and biological assays.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planar structure and electron-donating properties make it a valuable component in the design of small molecule therapeutics. The presence of the 1,3,4-oxadiazole nucleus in a molecule can enhance its pharmacological profile by participating in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, this scaffold is often employed as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.

This compound serves as an excellent starting point for the development of a diverse library of compounds. The ethyl ester at the 2-position of the oxadiazole ring is a key reactive handle that can be readily converted into a variety of functional groups, most notably a carbohydrazide. This intermediate opens up a vast chemical space for the synthesis of Schiff bases, N-acylhydrazones, and other heterocyclic derivatives with a wide range of biological activities.

Synthetic Strategy: From Ester to Bioactive Derivatives

The primary synthetic strategy involves a two-step process. First, the ethyl ester of the scaffold is converted to the corresponding carbohydrazide. This is followed by the condensation of the carbohydrazide with various aldehydes or ketones to form Schiff bases, or with other reagents to generate different heterocyclic systems.

G Scaffold This compound Hydrazide 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide Scaffold->Hydrazide Hydrazinolysis Derivatives Bioactive Derivatives (e.g., Schiff Bases) Hydrazide->Derivatives Condensation

Fig. 1: General synthetic workflow.

Quantitative Biological Data

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the anticancer activity of analogous compounds derived from 5-substituted-1,3,4-oxadiazole-2-carbohydrazides. This data provides a strong rationale for the potential of derivatives from the target scaffold.

Compound IDDerivative TypeCancer Cell LineActivity (IC₅₀ in µM)Reference
1a Schiff Base of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carbohydrazideHCT-116 (Colon)1.5[1]
1b Schiff Base of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carbohydrazideMCF-7 (Breast)2.3[1]
2a N-Aryl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)>10 (GP = 18.22%)[2]
2b N-Aryl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)>10 (GP = 15.43%)[2]

GP = Growth Percent; lower values indicate higher activity.

Experimental Protocols

This protocol describes the conversion of the ethyl ester scaffold to its corresponding carbohydrazide, a key intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (40 mL).

  • To this solution, add hydrazine hydrate (0.02 mol) dropwise with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator to obtain pure 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide.

Expected Yield: 75-85% Appearance: White to off-white solid

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup A Dissolve Ester in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 6-8 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry the Product G->H

Fig. 2: Workflow for carbohydrazide synthesis.

This protocol outlines the general procedure for the synthesis of Schiff bases by reacting the carbohydrazide intermediate with various aromatic aldehydes.

Materials:

  • 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, take a mixture of 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide (0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol) in absolute ethanol (25 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base.

  • Dry the purified product.

Potential Signaling Pathways and Mechanisms of Action

Derivatives of the 1,3,4-oxadiazole scaffold have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. While the specific targets for derivatives of this compound need to be elucidated experimentally, analogous compounds have been shown to target:

  • Tyrosine Kinases: Many heterocyclic compounds, including oxadiazole derivatives, are known to inhibit tyrosine kinases, which are crucial for cell signaling and are often dysregulated in cancer.

  • Tubulin Polymerization: Some 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. Certain oxadiazole derivatives have demonstrated topoisomerase inhibitory activity.

G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects Oxadiazole 1,3,4-Oxadiazole Derivative TK Tyrosine Kinases Oxadiazole->TK Tubulin Tubulin Oxadiazole->Tubulin Topo Topoisomerases Oxadiazole->Topo InhibitionOfProliferation Inhibition of Proliferation TK->InhibitionOfProliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis Topo->Apoptosis

Fig. 3: Potential mechanisms of action.

Conclusion

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward conversion to a carbohydrazide intermediate allows for the synthesis of a wide array of derivatives. The established biological activities of related 1,3,4-oxadiazole compounds provide a strong impetus for the exploration of this scaffold in drug discovery programs targeting cancer and other diseases. The protocols and data presented herein serve as a valuable resource for researchers initiating such investigations.

References

Application Notes and Protocols for Evaluating Enzyme Inhibition of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse biological activities, including potent enzyme inhibition.[1][2] Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of various enzyme classes, making them promising candidates for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This document provides detailed protocols and guidelines for the experimental evaluation of 1,3,4-oxadiazole derivatives as enzyme inhibitors, with a focus on common enzymatic targets and established assay methodologies.

Common Enzyme Targets for 1,3,4-Oxadiazole Derivatives

Research has demonstrated the inhibitory potential of 1,3,4-oxadiazole derivatives against a variety of enzymes. The selection of an appropriate assay is contingent on the specific enzyme target. Key enzyme classes and specific targets include:

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical targets in the management of Alzheimer's disease.[4]

  • Matrix Metalloproteinases (MMPs): MMPs, such as MMP-9, are involved in tissue remodeling and are key targets in cancer therapy due to their role in tumor invasion and metastasis.[3]

  • Thymidylate Synthase (TS): As an essential enzyme in DNA synthesis, TS is a well-established target for anticancer drugs.[5][6]

  • α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[1][7]

  • Carbonic Anhydrases (CAs): Specific isoforms, such as CA IX and CA XII, are associated with tumors and are targets for cancer therapy.[7]

  • Kinases: These enzymes are pivotal in cell signaling pathways and are major targets in oncology.[4]

  • Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are important targets in cancer treatment.[3][6]

Experimental Workflow for Enzyme Inhibition Assays

The general workflow for evaluating the enzyme inhibitory potential of 1,3,4-oxadiazole compounds is depicted below. This process involves initial screening to identify active compounds, followed by determination of their potency (IC₅₀) and investigation of the mechanism of inhibition.

G Compound_Prep Compound Dilution Pre_incubation Pre-incubation (Enzyme + Inhibitor) Compound_Prep->Pre_incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (e.g., Absorbance Reading) Reaction_Initiation->Kinetic_Measurement Velocity_Calc Calculate Initial Velocity (V₀) Kinetic_Measurement->Velocity_Calc IC50_Calc Determine IC₅₀ Velocity_Calc->IC50_Calc Kinetics_Study Kinetic Studies (Determine Ki) IC50_Calc->Kinetics_Study

Caption: General experimental workflow for enzyme inhibition assays.

Detailed Experimental Protocols

Herein, we provide detailed protocols for two common enzyme inhibition assays used to evaluate 1,3,4-oxadiazole derivatives.

This protocol is based on the widely used Ellman's method for measuring AChE activity.[4]

Principle: The enzymatic activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Recombinant human AChE

  • Acetylthiocholine (ATC) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 1,3,4-Oxadiazole test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Donepezil)

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at ~412 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATC in the phosphate buffer. The final concentrations in the assay well should be optimized, but typical concentrations are 0.02-0.05 U/mL AChE, 0.3 mM DTNB, and 0.5 mM ATC.

  • Compound Plating: Add 2 µL of the test compounds at various concentrations (typically in a serial dilution) to the microplate wells. Include controls:

    • Positive Control (100% activity): 2 µL of DMSO vehicle.

    • Negative Control (no enzyme): 2 µL of DMSO vehicle.

    • Reference Inhibitor: 2 µL of Donepezil at a known inhibitory concentration.

  • Pre-incubation: Add 138 µL of buffer and 20 µL of the AChE enzyme solution to all wells (except the negative control wells, to which 158 µL of buffer is added). Pre-incubate the plate at room temperature for a set time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.[4]

  • Initiate Reaction: Add 20 µL of a solution containing both DTNB and the substrate (ATC) to all wells to start the reaction.[4]

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.[4]

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (V₀ of test compound / V₀ of positive control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This protocol describes a fluorometric assay for measuring MMP-9 activity.

Principle: The assay utilizes a quenched fluorescent substrate. In its intact form, the substrate shows minimal fluorescence due to quenching. Upon cleavage by MMP-9, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The rate of increase in fluorescence is proportional to the MMP-9 activity.

Materials:

  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 1,3,4-Oxadiazole test compounds dissolved in DMSO

  • Reference inhibitor (e.g., N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid)[3]

  • Black, flat-bottom 96-well microplates

  • Multichannel pipettes and a fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MMP-9 and the fluorogenic substrate in the assay buffer.

  • Compound Plating: Add 2 µL of the test compounds at various concentrations to the microplate wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.

  • Enzyme Addition: Add 88 µL of the MMP-9 enzyme solution to all wells (except the negative control wells, to which 88 µL of assay buffer is added).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Excitation/Emission ~328/393 nm) over time (e.g., every minute for 30-60 minutes) at 37°C.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

  • Calculate the percentage of inhibition as described for the AChE assay.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data from enzyme inhibition studies should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against Various Enzymes

Compound IDTarget EnzymeIC₅₀ (µM)Reference
AMK OX-10HeLa cell line5.34[8]
AMK OX-8A549 cell line25.04[8]
AMK OX-9A549 cell line20.73[8]
AMK OX-12HeLa cell line32.91[8]
Compound 12Thymidylate Synthase2.52[5]
Compound 13Thymidylate Synthase4.38[5]
Compound 4hMMP-91.65[3]
Compound 4lMMP-92.55[3]
Compound 32cα-glucosidase2.6 ± 0.1[7]
Compound 32aα-glucosidase4.6 ± 0.1[7]
Compound 16Acetylcholinesterase41.87 ± 0.67[9]
Compound 17Acetylcholinesterase52.34 ± 0.88[9]

Note: The table presents a selection of reported IC₅₀ values for different 1,3,4-oxadiazole derivatives against various targets. The specific experimental conditions can be found in the cited literature.

Mechanism of Inhibition and Kinetic Studies

To understand how a 1,3,4-oxadiazole derivative inhibits an enzyme, kinetic studies are performed. These studies help to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ).

G cluster_kinetics Enzyme-Substrate-Inhibitor Interactions E E ES ES E->ES + S EI EI E->EI + I ES->E k-1 EP E + P ES->EP k2 ESI ESI ES->ESI + I EI->E ESI->ES

Caption: Simplified representation of enzyme kinetic interactions.

Protocol for Determining Kᵢ:

  • Vary Substrate Concentration: Perform the enzyme inhibition assay as described above, but for each inhibitor concentration (including zero), vary the substrate concentration over a range (e.g., 0.25x to 10x the Kₘ value).

  • Measure Initial Velocities: Determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Generate Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

  • Analyze Plot: The pattern of the lines on the Lineweaver-Burk plot indicates the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

  • Calculate Kᵢ: The Kᵢ value can be calculated from the Lineweaver-Burk plot or by using non-linear regression analysis of the V₀ versus [S] data. For competitive inhibition, the Cheng-Prusoff equation can also be used: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)).[4]

Conclusion

The 1,3,4-oxadiazole scaffold is a versatile platform for the design of novel enzyme inhibitors.[4] By employing systematic screening workflows and robust, well-defined assay protocols such as those described in these application notes, researchers can effectively identify potent lead compounds. Accurate determination of both IC₅₀ and Kᵢ values is crucial for establishing structure-activity relationships (SAR) and for advancing promising candidates through the drug discovery pipeline.[4]

References

Application Notes and Protocols for Testing the Cytotoxicity of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a small molecule with potential therapeutic applications. The protocols detailed below outline three standard cell-based assays to determine cell viability and mechanisms of cell death: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection. Derivatives of 1,3,4-oxadiazole have been shown to exhibit anti-proliferative and cytotoxic activities, making the evaluation of this specific compound of significant interest in drug discovery and toxicology.[1][2][3][4][5]

MTT Assay: Assessment of Cell Viability via Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells. This assay is widely used to screen for the cytotoxic potential of chemical compounds.[6]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Lactate Dehydrogenase (LDH) Assay: Assessment of Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a hallmark of necrosis.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]

Experimental Protocol: LDH Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well flat-bottom plate for the assay

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.[12]

    • Background: Culture medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[13]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Add Stop Solution: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13] A reference wavelength of 680 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Caspase-3/7 Assay: Assessment of Apoptosis

Activation of caspases, particularly caspase-3 and caspase-7, is a key event in the apoptotic pathway.[14][15] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the level of caspase-3/7 activation and, therefore, the extent of apoptosis.[16]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • Cells treated with this compound in a 96-well plate (preferably an opaque-walled plate for luminescence/fluorescence)[9]

  • Caspase-Glo® 3/7 Assay System or a similar fluorescent/luminescent caspase-3/7 assay kit

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include appropriate controls (untreated and vehicle-treated cells).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.[16]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The specific excitation and emission wavelengths will depend on the kit used (e.g., for a green fluorescent product, excitation at ~500 nm and emission at ~522 nm).[17]

  • Data Analysis: The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity. Results can be expressed as fold change in caspase activity compared to the untreated control.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: IC₅₀ Values of this compound from MTT Assay

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24Data
48Data
72Data
A54924Data
48Data
72Data
MCF-724Data
48Data
72Data

Table 2: Cytotoxicity of this compound as Determined by LDH Assay

Concentration (µM)% Cytotoxicity (HeLa, 48h)% Cytotoxicity (A549, 48h)% Cytotoxicity (MCF-7, 48h)
0 (Control)DataDataData
1DataDataData
10DataDataData
50DataDataData
100DataDataData

Table 3: Caspase-3/7 Activity in Response to this compound

Concentration (µM)Fold Change in Caspase-3/7 Activity (HeLa, 24h)Fold Change in Caspase-3/7 Activity (A549, 24h)Fold Change in Caspase-3/7 Activity (MCF-7, 24h)
0 (Control)1.01.01.0
1DataDataData
10DataDataData
50DataDataData
100DataDataData

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, A549) Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding Treatment 4. Treat Cells with Compound (24h, 48h, 72h) Seeding->Treatment CompoundPrep 3. Prepare Serial Dilutions of This compound CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase MTT_Analysis Calculate % Viability Determine IC50 MTT->MTT_Analysis LDH_Analysis Calculate % Cytotoxicity LDH->LDH_Analysis Caspase_Analysis Determine Fold Change in Caspase Activity Caspase->Caspase_Analysis Conclusion Conclusion on Cytotoxicity Profile MTT_Analysis->Conclusion LDH_Analysis->Conclusion Caspase_Analysis->Conclusion

Caption: Workflow for assessing the cytotoxicity of the test compound.

Decision Tree for Interpreting Cytotoxicity Data

cytotoxicity_interpretation cluster_pathways cluster_conclusions Start Start with MTT Assay Results (Decreased Viability?) Yes_MTT Yes Start->Yes_MTT Significant Decrease No_MTT No Start->No_MTT No Significant Decrease LDH_Assay Perform LDH Assay (Increased LDH Release?) Yes_MTT->LDH_Assay No_Cytotoxicity No Significant Cytotoxicity at Tested Concentrations No_MTT->No_Cytotoxicity Yes_LDH Yes LDH_Assay->Yes_LDH Significant Increase No_LDH No LDH_Assay->No_LDH No Significant Increase Caspase_Assay Perform Caspase-3/7 Assay (Increased Caspase Activity?) Yes_Caspase Yes Caspase_Assay->Yes_Caspase Significant Increase No_Caspase No Caspase_Assay->No_Caspase No Significant Increase Necrosis Primary Mechanism: Necrosis/Membrane Damage Yes_LDH->Necrosis No_LDH->Caspase_Assay Apoptosis Primary Mechanism: Apoptosis Yes_Caspase->Apoptosis Cytostatic Cytostatic Effect or Other Mechanisms No_Caspase->Cytostatic

Caption: Decision tree for interpreting the results of cytotoxicity assays.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_pathway Apoptotic Cascade Compound This compound Cell Cancer Cell Compound->Cell Induces Stress Procaspases Procaspases (e.g., Procaspase-8, -9) Cell->Procaspases Signal Transduction Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Procaspases->Initiator_Caspases Activation Procaspase_3_7 Procaspase-3, -7 Initiator_Caspases->Procaspase_3_7 Cleavage Effector_Caspases Effector Caspases (Caspase-3, -7) Procaspase_3_7->Effector_Caspases Activation Substrates Cellular Substrates (e.g., PARP, lamins) Effector_Caspases->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

References

Application Notes and Protocols for Assessing the Antifungal Properties of Novel Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the urgent development of novel therapeutic agents. Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising antifungal properties.[1][2][3][4] This document provides a comprehensive set of protocols for the systematic evaluation of novel oxadiazole compounds for their potential as antifungal drugs. The methodologies detailed below adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data.[5][6] The protocols cover essential in vitro assays, including the determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), as well as preliminary cytotoxicity assessments.

Data Presentation

The quantitative data generated from the described protocols should be summarized for clear comparison and analysis. The following tables provide a template for presenting the in vitro activity and cytotoxicity of novel oxadiazole compounds.

Table 1: In Vitro Antifungal Activity of Novel Oxadiazole Compounds

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
OXA-001Candida albicans ATCC 90028
OXA-001Candida glabrata ATCC 90030
OXA-001Aspergillus fumigatus ATCC 204305
OXA-001Cryptococcus neoformans ATCC 52817
OXA-002Candida albicans ATCC 90028
OXA-002Candida glabrata ATCC 90030
OXA-002Aspergillus fumigatus ATCC 204305
OXA-002Cryptococcus neoformans ATCC 52817

Table 2: Cytotoxicity of Novel Oxadiazole Compounds against Mammalian Cell Lines

Compound IDCell LineIC₅₀ (µg/mL)Positive Control (e.g., Doxorubicin) IC₅₀ (µg/mL)
OXA-001HepG2 (Human Liver)
OXA-001HEK293 (Human Kidney)
OXA-002HepG2 (Human Liver)
OXA-002HEK293 (Human Kidney)

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27-A and M38-A guidelines for yeasts and filamentous fungi, respectively.[6][7] The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[5][8][9]

Materials:

  • Novel oxadiazole compounds

  • Positive control antifungal agent (e.g., Fluconazole, Voriconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the oxadiazole compounds and the positive control drug in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium to achieve a range of concentrations for testing. The final concentrations in the wells should typically range from 0.03 to 64 µg/mL.

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Culture the yeast on SDA for 24-48 hours at 35°C.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[10]

    • For Filamentous Fungi (Aspergillus spp.):

      • Culture the fungus on PDA until sporulation is observed.

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[10]

  • Plate Preparation and Inoculation:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of the antifungal drug to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the second to last well.

    • The last column will serve as the growth control (no drug).

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction in turbidity compared to the growth control.[8][9] For azoles against yeasts, the endpoint is often defined as the concentration that produces a prominent decrease in turbidity (≥50% inhibition).[5]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.[11][12]

Materials:

  • 96-well plates from the MIC assay

  • SDA or PDA plates

  • Sterile micropipette and tips

  • Incubator (35°C)

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[7][13]

  • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate, representing at least a 99.9% reduction in CFU/mL compared to the initial inoculum.[12][14]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the oxadiazole compounds on the viability of mammalian cell lines.[15][16]

Materials:

  • Mammalian cell lines (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel oxadiazole compounds

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the oxadiazole compounds and the positive control in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 24-48 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) Synthesis Synthesis of Novel Oxadiazole Compounds Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity MFC MFC Determination MIC->MFC Efficacy Animal Model of Fungal Infection (e.g., Murine Candidiasis) MFC->Efficacy Cytotoxicity->Efficacy Toxicity Acute Toxicity Studies Efficacy->Toxicity

Caption: Overall experimental workflow for assessing antifungal properties.

MIC_Protocol cluster_prep Preparation cluster_assay Assay Prep_Compounds Prepare Serial Dilutions of Oxadiazole Compounds Inoculate Inoculate 96-well Plates Prep_Compounds->Inoculate Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C (24-72h) Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Signaling_Pathway_Hypothesis cluster_interaction Compound-Target Interaction cluster_effect Cellular Effects Oxadiazole Novel Oxadiazole Compound Target Putative Fungal Target (e.g., Ergosterol Biosynthesis Enzyme) Oxadiazole->Target Inhibition Pathway_Block Disruption of Cell Membrane Synthesis Target->Pathway_Block Cell_Death Fungal Cell Death Pathway_Block->Cell_Death

References

Application of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, a group of molecules that has garnered significant attention in medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile scaffold known to be a bioisostere for carboxylic acids, esters, and carboxamides, and its derivatives have demonstrated a wide spectrum of pharmacological activities.[1] This structural feature allows for favorable interactions with various biological targets, leading to a diverse range of therapeutic applications. Compounds incorporating the 1,3,4-oxadiazole moiety have been investigated for their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4]

This document provides detailed application notes and experimental protocols relevant to the study of this compound and its derivatives in a medicinal chemistry context.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A common and effective method involves the cyclization of a diacylhydrazine intermediate.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route adaptable from general methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Step 1: Synthesis of Benzohydrazide

  • To a round-bottom flask, add methyl benzoate (1 equivalent) and ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure benzohydrazide.

Step 2: Synthesis of Ethyl 2-(2-benzoylhydrazine-1-carbonyl)acetate

  • Dissolve benzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl oxalate (1.1 equivalents) dropwise to the solution.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

Step 3: Cyclization to this compound

  • To the crude diacylhydrazine from the previous step, add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃).[2][5][6]

  • Reflux the reaction mixture for 2-4 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Synthesis Workflow

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Diacylhydrazine Intermediate cluster_2 Step 3: Cyclization MethylBenzoate Methyl Benzoate Benzohydrazide Benzohydrazide MethylBenzoate->Benzohydrazide Reflux in Ethanol HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Benzohydrazide Benzohydrazide_ref Benzohydrazide Diacylhydrazine Ethyl 2-(2-benzoylhydrazine- 1-carbonyl)acetate Benzohydrazide_ref->Diacylhydrazine Stir in DCM DiethylOxalate Diethyl Oxalate DiethylOxalate->Diacylhydrazine Diacylhydrazine_ref Diacylhydrazine Intermediate FinalProduct Ethyl 5-phenyl-1,3,4-oxadiazole- 2-carboxylate Diacylhydrazine_ref->FinalProduct Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->FinalProduct

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of 1,3,4-oxadiazole are well-documented for their potential as anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, and interference with key signaling pathways.

Potential Mechanisms of Anticancer Action:

  • Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[3][4]

  • Signaling Pathway Modulation: These compounds can interfere with signaling pathways like NF-κB, which are often dysregulated in cancer.

Anticancer Activity of Related 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7, A549, MDA-MB-2310.34 - 2.45[4]
N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamideHT-290.018[4]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHT-290.78[4]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHepG20.26[4]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Workflow for the MTT cell viability assay.

Potential Anticancer Signaling Pathway

G 1,3,4-Oxadiazole\nDerivative 1,3,4-Oxadiazole Derivative HDAC HDAC 1,3,4-Oxadiazole\nDerivative->HDAC inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation deacetylates Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis leads to

Caption: Inhibition of HDAC by 1,3,4-oxadiazole derivatives leading to apoptosis.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting potent antimicrobial properties against a range of bacteria and fungi.[1][10][11][12][13]

Antimicrobial Activity of Related 1,3,4-Oxadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivative (6c)MRSA (3167 and 3506)1[11]
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivative (3)Escherichia coli (1924)16[11]
2,5-disubstituted-1,3,4-oxadiazole (Furan derivative F4)Staphylococcus aureus4[1]
2,5-disubstituted-1,3,4-oxadiazole (Furan derivative I2)Staphylococcus aureus4[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).[14]

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth Microdilution Workflow

G A Prepare serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at 37°C for 18-24h B->C D Observe for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution method.

Enzyme Inhibition

The 1,3,4-oxadiazole scaffold is present in numerous enzyme inhibitors, targeting a variety of enzymes implicated in different diseases.

Enzyme Inhibitory Activity of Related 1,3,4-Oxadiazole Derivatives

CompoundEnzymeIC₅₀ (µM)Reference
1,3,4-oxadiazole-2-thiol derivative (3f)α-glucosidase18.52 ± 0.09[15]
1,3,4-oxadiazole-2-thiol derivative (3f)α-amylase20.25 ± 1.05[15]
(R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamideHDAC8-[4]

Experimental Protocol: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol provides a general method for screening compounds for HDAC inhibitory activity.

  • Prepare Reagents: Prepare HDAC assay buffer, HDAC substrate, and developer solution as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the HDAC enzyme, the test compound (this compound at various concentrations), and the assay buffer. Include a known HDAC inhibitor as a positive control and a no-inhibitor control.

  • Enzyme Reaction: Initiate the reaction by adding the HDAC fluorometric substrate. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for a further 15 minutes.

  • Measure Fluorescence: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

HDAC Inhibition Assay Workflow

G A Add HDAC enzyme, test compound, and buffer to wells B Add HDAC substrate to initiate reaction A->B C Incubate at 37°C B->C D Add developer solution C->D E Incubate to develop signal D->E F Measure fluorescence E->F G Calculate IC₅₀ value F->G

Caption: Workflow for a fluorometric HDAC inhibition assay.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. The protocols and data presented here for related compounds provide a strong foundation for researchers to explore its anticancer, antimicrobial, and enzyme inhibitory activities. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. The provided experimental workflows and diagrams of signaling pathways offer a framework for designing and interpreting future studies in this promising area of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping to diagnose and resolve problems to improve reaction yield and product purity.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:

  • Incomplete Cyclodehydration: The final ring-closing step is critical. Ensure your dehydrating agent is active and used in the correct stoichiometric ratio. A Chinese patent suggests that for similar syntheses, a large excess of the dehydrating agent, such as phosphorus oxychloride (POCl₃), can paradoxically lead to lower yields (37-45%).[1]

  • Suboptimal Reaction Temperature: The cyclization step is often temperature-sensitive. For related oxadiazole syntheses, temperatures around 120°C have been reported to be effective when using reagents like diethyl oxalate.[2] It is crucial to monitor and control the temperature as specified in your protocol.

  • Moisture in Reagents or Solvents: The presence of water can hydrolyze starting materials or intermediates, leading to side products and reduced yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Starting Materials: Impurities in your benzohydrazide or ethyl oxalyl derivative can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Common impurities include:

  • Unreacted Benzohydrazide: This will typically have a different polarity compared to the product and can be identified by running a co-spot with the starting material.

  • N,N'-Dibenzoylhydrazine: Self-condensation of benzohydrazide can occur, especially at elevated temperatures.

  • Hydrolyzed Ethyl Oxalyl Derivative: If moisture is present, the ethyl oxalyl derivative can hydrolyze back to its corresponding acid.

  • Acyclic Intermediate: The intermediate N-benzoyl-N'-ethoxycarbonylhydrazine may not have fully cyclized.

To mitigate the formation of these side products, ensure precise control over reaction stoichiometry and conditions, and maintain an inert and anhydrous reaction environment.

Q3: The purification of my final product is challenging. What are the recommended methods?

A3: Effective purification is key to obtaining a high-purity final product. The following methods are commonly employed for 1,3,4-oxadiazole derivatives:

  • Recrystallization: This is a highly effective method for removing minor impurities. A suitable solvent system, such as ethanol-water, can be used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. A silica gel stationary phase with a gradient of ethyl acetate and a non-polar solvent like pentane or hexane is often effective.[3] The polarity of the eluent can be adjusted based on the separation observed on TLC.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic and physical characterization techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The spectra of related compounds show characteristic peaks for the aromatic protons of the phenyl group and the ethyl group of the carboxylate.[2][4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the ester, the C=N of the oxadiazole ring, and the C-O-C ether linkage.[4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process:

  • Acylation of Benzohydrazide: Reaction of benzohydrazide with an ethyl oxalyl derivative (e.g., ethyl oxalyl chloride or diethyl oxalate) to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: The intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to form the 1,3,4-oxadiazole ring.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Careful control of the following parameters is crucial:

  • Stoichiometry of Reactants: The molar ratio of benzohydrazide to the ethyl oxalyl derivative should be carefully controlled to avoid side reactions.

  • Reaction Temperature: Both the acylation and cyclodehydration steps have optimal temperature ranges that should be adhered to.

  • Reaction Time: The reaction should be monitored by TLC to determine the point of completion.

  • Choice and Amount of Dehydrating Agent: The type and quantity of the dehydrating agent can significantly impact the yield and purity of the product.[1]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several reagents used in this synthesis are hazardous:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents used are flammable and may be toxic. Ensure proper ventilation and avoid sources of ignition.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,3,4-Oxadiazole Synthesis

ParameterMethod A (POCl₃ Dehydration)[1]Method B (Diethyl Oxalate)[2]
Starting Materials Benzohydrazide, Ethyl oxalyl derivativeBenzamidoxime, Diethyl oxalate
Key Reagent Phosphorus oxychloride (POCl₃)-
Solvent TolueneDiethyl oxalate (as reagent and solvent)
Temperature 50-110 °C120 °C
Reaction Time 3-24 hours3-4 hours
Reported Yield 65-85%65%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete cyclization, moisture, impure reagentsOptimize dehydrating agent ratio, ensure anhydrous conditions, purify starting materials
Multiple TLC Spots Side products, unreacted starting materialsControl stoichiometry and temperature, use co-spotting on TLC for identification
Purification Difficulty Similar polarity of product and impuritiesUse column chromatography with a suitable solvent gradient, or recrystallization
Product Instability Decomposition during workup or purificationUse mild workup conditions, avoid excessive heating

Experimental Protocols

Protocol 1: Synthesis via Acylation and Cyclodehydration

This protocol is a generalized procedure based on common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Step 1: Synthesis of N-benzoyl-N'-ethoxycarbonylhydrazine

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzohydrazide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclodehydration to this compound

  • To the crude N-benzoyl-N'-ethoxycarbonylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5-2 equivalents) in a suitable solvent like toluene.[1]

  • Heat the reaction mixture to reflux (approximately 80-110 °C) for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess dehydrating agent.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration start Benzohydrazide + Ethyl Oxalyl Chloride acylation Acylation Reaction (0°C to RT, 2-4h) start->acylation workup1 Aqueous Workup acylation->workup1 intermediate Crude N-benzoyl-N'- ethoxycarbonylhydrazine workup1->intermediate cyclization Cyclodehydration with POCl₃ (Reflux, 4-8h) intermediate->cyclization workup2 Quenching and Extraction cyclization->workup2 purification Purification (Column Chromatography/Recrystallization) workup2->purification product Ethyl 5-phenyl-1,3,4- oxadiazole-2-carboxylate purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Is purity confirmed? check_conditions Review Reaction Conditions start->check_conditions Are conditions optimal? check_workup Analyze Workup & Purification start->check_workup Are recovery losses high? impure_reagents Impure Benzohydrazide or Ethyl Oxalyl Derivative check_purity->impure_reagents moisture Moisture Present check_conditions->moisture temp Incorrect Temperature check_conditions->temp reagent_ratio Suboptimal Dehydrating Agent Ratio check_conditions->reagent_ratio poor_extraction Inefficient Extraction check_workup->poor_extraction loss_purification Product Loss During Purification check_workup->loss_purification purify_reagents Action: Purify Starting Materials impure_reagents->purify_reagents dry_glassware Action: Use Anhydrous Solvents & Dry Glassware moisture->dry_glassware optimize_temp Action: Optimize Temperature Control temp->optimize_temp optimize_ratio Action: Titrate Dehydrating Agent Amount reagent_ratio->optimize_ratio optimize_extraction Action: Optimize Extraction Solvent and pH poor_extraction->optimize_extraction optimize_purification Action: Refine Chromatography /Recrystallization Protocol loss_purification->optimize_purification

Caption: Troubleshooting decision tree for low yield issues.

References

Common side reactions in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Q1: My reaction to form a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine using a dehydrating agent like phosphorus oxychloride (POCl₃) is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: When using strong dehydrating agents such as phosphorus oxychloride (POCl₃), several side reactions can occur, leading to reduced yields and purification challenges.[1]

  • Incomplete Cyclization: The most common issue is the presence of unreacted 1,2-diacylhydrazine starting material in your crude product. This can be due to insufficient heating, inadequate reaction time, or a suboptimal amount of the dehydrating agent.

  • Formation of Chloro-Substituted Byproducts: Phosphorus oxychloride can act as a chlorinating agent, especially at higher temperatures. This can lead to the formation of undesired chlorinated byproducts, particularly if your substrate has susceptible functional groups.

  • Degradation of Sensitive Functional Groups: The harsh conditions of a POCl₃ reaction can lead to the degradation of sensitive functional groups on your starting materials.

  • Formation of Polymeric Materials: Under strongly acidic and high-temperature conditions, some starting materials or intermediates can polymerize, leading to intractable tars and reducing the yield of the desired product.

Troubleshooting Tips:

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of the starting material without excessive byproduct formation.

  • Use Alternative Dehydrating Agents: Consider milder dehydrating agents such as thionyl chloride, polyphosphoric acid, or modern coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) which can offer higher yields and cleaner reactions.[1] A comparative study of different dehydrating agents can help in selecting the optimal reagent for your specific substrate.

  • Purification: Purification of the crude product is often necessary. Column chromatography on silica gel is a common method to separate the desired oxadiazole from unreacted starting materials and byproducts.[2]

Q2: I am attempting an oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole, but the reaction is not proceeding cleanly. What are the potential side reactions in this case?

A2: Oxidative cyclization of acylhydrazones is a popular method for synthesizing 1,3,4-oxadiazoles, but it can also be accompanied by side reactions.

  • Over-oxidation: The oxidizing agent can potentially oxidize other functional groups in the molecule, leading to undesired byproducts. The choice of oxidant is crucial.

  • E/Z Isomerization of Acylhydrazone: Acylhydrazones can exist as E/Z isomers, and only one isomer may be reactive under the cyclization conditions. This can lead to incomplete conversion if the non-reactive isomer is present.

  • Formation of Dimerized or Polymeric Products: Radical intermediates, which can be formed during some oxidative processes, may lead to dimerization or polymerization.

  • Hydrolysis of the Acylhydrazone: In the presence of water, the acylhydrazone can hydrolyze back to the corresponding aldehyde and hydrazide, especially under acidic or basic conditions.

Troubleshooting Tips:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, including iodine, Dess–Martin periodinane, and N-bromosuccinimide (NBS). The choice of oxidant can significantly impact the reaction outcome, and screening different oxidants may be necessary. Iodine-mediated oxidative cyclization is a common and often high-yielding method.[3]

  • Reaction Conditions: The reaction conditions, such as solvent, temperature, and the presence of a base, should be carefully optimized. For instance, iodine-mediated cyclization is often carried out in the presence of a base like potassium carbonate in a solvent like DMSO.

  • Purity of Starting Material: Ensure the acylhydrazone starting material is pure and free of residual aldehyde or hydrazide.

Q3: My final 2,5-disubstituted 1,3,4-oxadiazole product appears to be unstable and decomposes over time or during purification. What could be the cause?

A3: While the 1,3,4-oxadiazole ring is generally considered stable, it can be susceptible to hydrolysis under certain conditions.

  • Hydrolysis of the Oxadiazole Ring: The oxadiazole ring can undergo hydrolytic cleavage to form an acylhydrazide, particularly in the presence of strong acids or bases, or even enzymatically. This is a known metabolic pathway for some oxadiazole-containing drugs.

Troubleshooting Tips:

  • Control pH during Workup and Purification: Avoid strongly acidic or basic conditions during the reaction workup and purification steps. Neutralize the reaction mixture carefully and use neutral solvents for extraction and chromatography where possible.

  • Storage: Store the purified 2,5-disubstituted 1,3,4-oxadiazole in a cool, dry place, protected from light and moisture to minimize degradation.

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Diacylhydrazines

Dehydrating AgentTypical Reaction ConditionsReported Yields (%)Common Side ProductsReference
POCl₃Reflux, 1-6 h8-85Unreacted diacylhydrazine, chlorinated byproducts[1]
SOCl₂Reflux, 2-5 h60-80Unreacted diacylhydrazine[4]
Polyphosphoric Acid (PPA)100-150 °C, 2-4 h70-90Minimal, but harsh conditions[1]
Triphenylphosphine/I₂Room temp to reflux, 1-12 h70-95Triphenylphosphine oxide[4]
EDCRoom temp, 4-24 h70-92EDC-related byproducts (urea)[5]

Table 2: Common Oxidizing Agents for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Acylhydrazones

Oxidizing AgentTypical Reaction ConditionsReported Yields (%)Common Side ProductsReference
Iodine (I₂)K₂CO₃, DMSO, 100 °C, 10 min (flow)up to 93Minimal with optimized conditions[3]
Dess-Martin PeriodinaneCH₂Cl₂, room temp, 1-3 h80-95Iodane byproducts[6]
N-Bromosuccinimide (NBS)DBU, CH₂Cl₂, room temp, 30 min80-94Succinimide[7]
Ceric Ammonium Nitrate (CAN)CH₃CN, reflux, 2-4 h70-85Over-oxidation products[8]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydrative Cyclization of a Diacylhydrazine using POCl₃

  • To a stirred solution of the 1,2-diacylhydrazine (1.0 eq) in phosphorus oxychloride (5-10 volumes), heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of an Acylhydrazone using Iodine

  • In a round-bottom flask, dissolve the acylhydrazone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.0 eq) and iodine (1.5 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for the appropriate time (can be as short as 10 minutes in a flow reactor).[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and then with a dilute sodium thiosulfate solution to remove excess iodine.

  • Dry the crude product and recrystallize from a suitable solvent to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Visualizations

G General Synthetic Pathways to 2,5-Disubstituted 1,3,4-Oxadiazoles cluster_0 Dehydrative Cyclization cluster_1 Oxidative Cyclization Carboxylic Acid Carboxylic Acid Diacylhydrazine Diacylhydrazine Carboxylic Acid->Diacylhydrazine + Acyl Hydrazide Acyl Hydrazide_1 Acyl Hydrazide Acyl Hydrazide_1->Diacylhydrazine + Acyl Chloride 2,5-Disubstituted-1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Diacylhydrazine->2,5-Disubstituted-1,3,4-Oxadiazole Dehydrating Agent (e.g., POCl₃) Side Reaction_1 Incomplete Cyclization (Unreacted Diacylhydrazine) Diacylhydrazine->Side Reaction_1 Acyl Hydrazide_2 Acyl Hydrazide Acylhydrazone Acylhydrazone Acyl Hydrazide_2->Acylhydrazone + Aldehyde Aldehyde Aldehyde Aldehyde->Acylhydrazone Acylhydrazone->2,5-Disubstituted-1,3,4-Oxadiazole Oxidizing Agent (e.g., I₂) Side Reaction_2 Over-oxidation / Other Byproducts Acylhydrazone->Side Reaction_2

Caption: Synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.

G Troubleshooting Workflow for 1,3,4-Oxadiazole Synthesis start Low Yield or Impure Product check_sm Analyze Crude Product by TLC/LCMS: Identify main components start->check_sm unreacted_sm Issue: Incomplete Reaction check_sm->unreacted_sm Main spot is starting material multiple_spots Issue: Multiple Byproducts check_sm->multiple_spots Multiple spots observed product_instability Issue: Product Degradation check_sm->product_instability Product decomposes on column/TLC optimize_time_temp Solution: Increase reaction time or temperature. Increase amount of reagent. unreacted_sm->optimize_time_temp change_reagent Solution: Use milder dehydrating/oxidizing agent. Optimize stoichiometry. multiple_spots->change_reagent purification Solution: Optimize purification method (Column Chromatography, Recrystallization) multiple_spots->purification neutral_workup Solution: Use neutral pH workup. Store product under inert atmosphere. product_instability->neutral_workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for the cyclization of diacylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of diacylhydrazines to synthesize 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of the Desired Heterocycle

Q1: My cyclization reaction is resulting in a low yield of the target 1,3,4-oxadiazole. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis from diacylhydrazines can arise from several factors. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The cyclodehydration of the diacylhydrazine may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[1] Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Dehydrating Agent: The choice and potency of the dehydrating agent are critical for efficient cyclization.

    • Solution: A variety of dehydrating agents can be employed.[1][2] If one is proving ineffective, consider alternatives. Common agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][2] The choice of agent may be substrate-dependent.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the reaction outcome.

    • Solution: A systematic optimization of reaction parameters is recommended. For instance, microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[2] The addition of an acid, like acetic acid, has been found to improve yields when using certain cyclodehydration reagents.

  • Side Reactions: The formation of unwanted side products can consume the starting material and reduce the yield of the desired oxadiazole.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting the reaction temperature or switching to a more selective dehydrating agent can help minimize side reactions.

  • Purification Losses: The desired product might be lost during workup and purification steps.

    • Solution: Optimize the purification protocol. Recrystallization is often an effective method for purifying 1,3,4-oxadiazoles and can lead to higher recovery than column chromatography if the product is a solid.[2]

Q2: I am observing a significant amount of unreacted starting material in my synthesis of 1,3,4-thiadiazoles. What steps can I take to drive the reaction to completion?

A2: Incomplete conversion in 1,3,4-thiadiazole synthesis can be addressed by optimizing several factors:

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion.

    • Solution: Monitor the reaction by TLC. If starting material is still present after the initially planned duration, extend the reaction time. A modest increase in temperature can also enhance the reaction rate, but be cautious of potential side product formation at elevated temperatures.

  • Reagent Stoichiometry: The ratio of the diacylhydrazine to the sulfur source and any activating agents is crucial.

    • Solution: Ensure that the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅), is used in the correct stoichiometric amount or a slight excess.[3]

  • Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: While non-polar solvents are often used, for polar substrates, polar aprotic solvents like DMF, including in aqueous mixtures (e.g., DMF/H₂O 9:1), have been shown to be effective.[4]

  • Activation of the Sulfurizing Agent: Some sulfurizing agents may require specific conditions for optimal reactivity.

    • Solution: For reactions employing elemental sulfur, the addition of a sulfide source like Na₂S can be beneficial.[4]

Q3: My attempt to synthesize 1,2,4-triazoles is yielding a mixture of products, leading to a low yield of the desired compound. How can I improve the selectivity of the reaction?

A3: Achieving high selectivity in 1,2,4-triazole synthesis often requires careful control of the reaction conditions:

  • Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards the desired product.

    • Solution: Copper-based catalysts are commonly used and can offer good selectivity.[5] The choice of the specific copper salt and ligands can be optimized.

  • Reaction Temperature: Temperature can influence the formation of different isomers or side products.

    • Solution: Start with the reported reaction temperature and then systematically vary it to find the optimal condition for your specific substrates.

  • Base: The choice and amount of base can be critical.

    • Solution: An appropriate base is often required to facilitate the cyclization. Common bases include potassium carbonate and triethylamine. The stoichiometry of the base should be carefully controlled.

  • Solvent: The polarity of the solvent can affect the reaction pathway.

    • Solution: Experiment with different solvents of varying polarity to identify the one that provides the best selectivity.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for the cyclization of diacylhydrazines to form 1,3,4-oxadiazoles?

A4: The most prevalent method for synthesizing 1,3,4-oxadiazoles from diacylhydrazines is through cyclodehydration.[6] This involves treating the diacylhydrazine with a dehydrating agent to facilitate the removal of a water molecule and subsequent ring closure. A wide range of dehydrating agents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride.[1][2]

Q5: Are there any milder alternatives to harsh dehydrating agents for 1,3,4-oxadiazole synthesis?

A5: Yes, several milder reagents have been developed for the cyclodehydration of diacylhydrazines. These include reagents like XtalFluor-E ([Et₂NSF₂]BF₄) and SO₂F₂.[7][8] These reagents often operate under milder conditions and can be more tolerant of sensitive functional groups. Additionally, methods avoiding diacylhydrazine intermediates, such as the coupling of α-bromo nitroalkanes with acyl hydrazides, can proceed under semiaqueous and mild temperature conditions.[9]

Q6: What are the typical reaction conditions for the synthesis of 1,3,4-thiadiazoles from diacylhydrazines?

A6: The synthesis of 1,3,4-thiadiazoles from diacylhydrazines typically involves treatment with a sulfurizing agent. Common reagents include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent.[3] These reactions often require heating in an inert solvent. More recent methods utilize elemental sulfur in the presence of a sulfide source, which can proceed at room temperature in a polar solvent like DMF.[4]

Q7: How can I monitor the progress of my diacylhydrazine cyclization reaction?

A7: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[1] By spotting the reaction mixture alongside the starting diacylhydrazine, you can observe the consumption of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete and to avoid unnecessary heating or extended reaction times that could lead to side product formation.

Q8: What are some common challenges in the purification of the resulting heterocycles?

A8: Purification challenges can include the removal of unreacted starting materials, residual dehydrating/sulfurizing agents, and side products.

  • 1,3,4-Oxadiazoles: These are often stable, crystalline solids that can be effectively purified by recrystallization.[2] If column chromatography is necessary, a silica gel column is typically used.

  • 1,3,4-Thiadiazoles: Purification is commonly achieved through silica gel flash column chromatography.[4] The choice of eluent will depend on the polarity of the specific thiadiazole derivative.

  • 1,2,4-Triazoles: Purification methods will vary depending on the properties of the synthesized triazole. Both recrystallization and column chromatography are common techniques.

Data Presentation

Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃)RefluxReadily available, effective for many substrates[1][2]Harsh conditions, can be corrosive
Thionyl Chloride (SOCl₂)RefluxEffective dehydrating agent[1][2]Generates HCl and SO₂ gas, requires careful handling
Polyphosphoric Acid (PPA)High temperature (e.g., 100 °C)Strong dehydrating agent[1][2]Viscous, difficult to handle, workup can be challenging
Triflic AnhydrideLow temperature with a base (e.g., pyridine)Highly reactive, can be used for sensitive substrates[1]Expensive, moisture-sensitive
XtalFluor-ERoom temperature or mild heatingMilder conditions, good functional group tolerance[7]Specialized reagent
SO₂F₂Heating in a sealed tube with a baseMetal-free, milder conditions[8]Requires handling of a gaseous reagent

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using POCl₃

  • To a solution of the 1,2-diacylhydrazine (1 mmol) in a suitable solvent (e.g., toluene or dioxane, 10 mL), add phosphorus oxychloride (POCl₃, 3 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Elemental Sulfur and Sodium Sulfide

  • In a round-bottom flask under a nitrogen atmosphere, add the acyl hydrazine (0.2 mmol), primary nitroalkane (0.4 mmol), elemental sulfur (S₈, 0.4 mmol), and sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol) to DMF (2 mL).[4]

  • Stir the reaction mixture at room temperature for 24 hours or until TLC indicates the consumption of the acyl hydrazine.[4]

  • Add 2 N HCl solution and continue stirring for an additional 2 hours.[4]

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica-gel flash column chromatography.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Isolation cluster_purification Purification start Combine Diacylhydrazine and Dehydrating Agent react Heat/Stir (Monitor by TLC) start->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Recrystallization or Column Chromatography extract->purify end Pure Heterocycle purify->end

Caption: General experimental workflow for diacylhydrazine cyclization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Reagents problem->cause2 cause3 Side Reactions problem->cause3 cause4 Purification Loss problem->cause4 sol1 Increase Time/Temp cause1->sol1 sol2 Change Dehydrating Agent/ Adjust Stoichiometry cause2->sol2 sol3 Optimize Conditions/ Change Reagent cause3->sol3 sol4 Optimize Purification Method cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

How to minimize impurities in the synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the possible causes and solutions?

A1: Low product yield can be attributed to several factors throughout the two main stages of the synthesis: formation of the diacylhydrazine intermediate and its subsequent cyclization.

  • Incomplete Acylation: The initial reaction between benzoylhydrazide and ethyl oxalyl chloride may be incomplete.

    • Solution: Ensure equimolar amounts of high-purity starting materials are used. The reaction should be carried out at a low temperature (0-5 °C) to prevent decomposition of the acid chloride. The slow, dropwise addition of ethyl oxalyl chloride to a solution of benzoylhydrazide in a suitable solvent like dichloromethane or tetrahydrofuran is crucial.

  • Inefficient Cyclization: The dehydration of the N-benzoyl-N'-oxalyl-hydrazine intermediate to form the oxadiazole ring is a critical step.

    • Solution: The choice and handling of the dehydrating agent are paramount. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent. Ensure it is fresh and has not been exposed to moisture. The reaction temperature for cyclization typically requires heating, but excessive heat can lead to decomposition and side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly impact the yield.

    • Solution: Anhydrous solvents are essential to prevent the hydrolysis of the acid chloride and the dehydrating agent. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product shows multiple spots on the TLC plate. What are these impurities and how can I remove them?

A2: The presence of multiple spots on a TLC plate indicates impurities. The most common impurities in this synthesis are unreacted starting materials and the intermediate product.

  • Unreacted Benzoylhydrazide: This is a common impurity if the acylation reaction is incomplete.

    • Identification: Benzoylhydrazide is more polar than the final product and will have a lower Rf value on the TLC plate.

    • Removal: It can usually be removed by washing the crude product with water or a dilute aqueous solution of a weak acid. Recrystallization is also effective.

  • Unreacted Ethyl Oxalyl Chloride: While less common to persist to the final product due to its reactivity, its decomposition products can be impurities.

    • Removal: Work-up procedures involving water will hydrolyze any remaining ethyl oxalyl chloride to oxalic acid and ethanol, which are typically removed during extraction and purification steps.

  • N-Benzoyl-N'-oxalyl-hydrazine (Diacylhydrazine Intermediate): Incomplete cyclization is a major source of this impurity.

    • Identification: This intermediate is more polar than the final product and will have a lower Rf value.

    • Removal: To minimize its formation, ensure the cyclization reaction goes to completion by using a sufficient amount of a potent dehydrating agent and optimizing the reaction time and temperature. If present in the final product, it can be removed by column chromatography or careful recrystallization.

  • Side-Reaction Byproducts: Harsh reaction conditions, particularly during cyclization, can lead to the formation of various byproducts.

    • Removal: Purification by column chromatography on silica gel is the most effective method for removing these types of impurities. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be used to purify the final product.

Issue 3: Product Discoloration

Q3: The final product has a yellow or brownish tint. What causes this and how can I obtain a colorless product?

A3: Discoloration is often due to the presence of minor, highly colored impurities formed from side reactions or decomposition of starting materials or the product, especially at elevated temperatures.

  • Cause: Overheating during the cyclization step or prolonged reaction times can lead to the formation of colored byproducts. The use of old or impure starting materials or solvents can also introduce color.

  • Solution:

    • Temperature Control: Carefully control the temperature during the entire process, especially during the cyclization step.

    • Purification: The color can often be removed by recrystallization. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored impurities. After adding the charcoal, the solution should be filtered while hot through a pad of celite to remove the charcoal before allowing the solution to cool and the product to crystallize. Column chromatography is also an effective method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves a two-step process:

  • Acylation: Reaction of benzoylhydrazide with ethyl oxalyl chloride in an appropriate solvent (e.g., dichloromethane, chloroform, or THF) at a low temperature to form the N-benzoyl-N'-oxalyl-hydrazine intermediate.

  • Cyclodehydration: The intermediate is then cyclized to the desired 1,3,4-oxadiazole ring using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with heating.

Q2: What are the key parameters to control for a successful synthesis?

A2: The key parameters are:

  • Purity of Reagents: Use high-purity starting materials and anhydrous solvents.

  • Temperature Control: Maintain low temperatures during acylation to prevent side reactions of the highly reactive ethyl oxalyl chloride. For cyclization, use the optimal temperature to ensure complete reaction without causing decomposition.

  • Exclusion of Moisture: The reaction should be carried out under a dry, inert atmosphere to prevent hydrolysis of reagents.

  • Reaction Monitoring: Use TLC to monitor the progress of both the acylation and cyclization steps to ensure they go to completion.

Q3: What are the best methods for purifying the final product?

A3: The two most effective purification methods are:

  • Recrystallization: This is a simple and effective method for removing small amounts of impurities. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.[1] The choice of solvent depends on the solubility of the product and impurities.

  • Column Chromatography: This is the most powerful technique for separating the desired product from a mixture of impurities, especially if there are multiple byproducts. Silica gel is the standard stationary phase, and a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point: A sharp melting point that matches the literature value is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the structure of the molecule by showing the different types of protons and their connectivity.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: Helps to identify the functional groups present in the molecule (e.g., C=O of the ester, C=N and C-O-C of the oxadiazole ring).

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula.

Data Presentation

Table 1: Impact of Dehydrating Agent on Yield and Purity of 1,3,4-Oxadiazoles

Dehydrating AgentReaction ConditionsTypical Yield (%)PurityReference
POCl₃Reflux70-90%Good to Excellent[2]
SOCl₂Reflux65-85%GoodGeneral Knowledge
P₂O₅High Temperature50-70%Moderate[2]
TsCl/Pyridine150-160 °C~70%Good[3]

Note: Yields and purity are general ranges for 1,3,4-oxadiazole synthesis and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

A detailed experimental protocol for a representative synthesis of a 2,5-disubstituted 1,3,4-oxadiazole is provided below. This can be adapted for the synthesis of this compound.

General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

  • Synthesis of the Diacylhydrazine Intermediate:

    • To a solution of an acid hydrazide (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, an acid chloride (1 equivalent) is added dropwise at 0-5 °C.

    • The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diacylhydrazine intermediate.

  • Cyclodehydration to the 1,3,4-Oxadiazole:

    • The crude diacylhydrazine intermediate is dissolved in an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    • The mixture is heated to reflux for a period of 2-6 hours, with the reaction progress monitored by TLC.[4]

    • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Purification Start Benzoylhydrazide + Ethyl Oxalyl Chloride Reaction1 Stir in Anhydrous Solvent (0-5 °C) Start->Reaction1 Add dropwise Intermediate N-Benzoyl-N'-oxalyl-hydrazine Reaction1->Intermediate DehydratingAgent Add Dehydrating Agent (e.g., POCl₃) Intermediate->DehydratingAgent Reaction2 Heat to Reflux DehydratingAgent->Reaction2 CrudeProduct Crude Product Reaction2->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification FinalProduct Pure Ethyl 5-phenyl-1,3,4- oxadiazole-2-carboxylate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities cluster_discoloration Troubleshooting Discoloration Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurities Impurities Detected Problem->Impurities Discoloration Product Discolored Problem->Discoloration CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents OptimizeCyclization Optimize Cyclization (Dehydrating Agent, Temp, Time) LowYield->OptimizeCyclization InertAtmosphere Ensure Anhydrous Conditions and Inert Atmosphere LowYield->InertAtmosphere IdentifyImpurity Identify Impurity via TLC/Rf Impurities->IdentifyImpurity AvoidOverheating Avoid Overheating During Cyclization Discoloration->AvoidOverheating RecrystallizeCharcoal Recrystallize with Activated Charcoal Discoloration->RecrystallizeCharcoal ColumnChrom Purify by Column Chromatography Discoloration->ColumnChrom UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Intermediate Incomplete Cyclization IdentifyImpurity->Intermediate SideProducts Side Reaction Products IdentifyImpurity->SideProducts Purify Purify by Recrystallization or Column Chromatography UnreactedSM->Purify Intermediate->Purify SideProducts->Purify

Caption: A troubleshooting guide for common issues in the synthesis.

Reaction_Pathway cluster_impurities Potential Impurities Benzoylhydrazide Benzoylhydrazide C₇H₈N₂O Intermediate N-Benzoyl-N'-oxalyl-hydrazine C₁₁H₁₂N₂O₄ Benzoylhydrazide->Intermediate + Ethyl Oxalyl Chloride - HCl UnreactedBenzoylhydrazide Unreacted Benzoylhydrazide Benzoylhydrazide->UnreactedBenzoylhydrazide Incomplete Reaction EthylOxalylChloride Ethyl Oxalyl Chloride C₄H₅ClO₃ Product This compound C₁₁H₁₀N₂O₃ Intermediate->Product POCl₃ - H₂O IncompleteCyclization Incomplete Cyclization (Intermediate) Intermediate->IncompleteCyclization Incomplete Reaction

Caption: The chemical reaction pathway and potential impurity sources.

References

Technical Support Center: Enhancing the In Vivo Stability of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an in vivo setting?

The primary stability concern for this compound in vivo is hydrolysis of the ethyl ester bond. This can be catalyzed by acidic or basic conditions in the gastrointestinal tract or by esterase enzymes present in plasma and tissues.[1][2][3] This degradation leads to the formation of the corresponding carboxylic acid, which may have different pharmacokinetic and pharmacodynamic properties. The 1,3,4-oxadiazole ring itself is generally a stable scaffold found in several marketed drugs.[4][5]

Q2: How can I assess the in vitro stability of my compound as a predictor for in vivo stability?

In vitro stability studies are crucial for predicting in vivo performance. Key assays include:

  • Plasma Stability Assay: Incubating the compound with plasma from the relevant species (e.g., mouse, rat, human) and monitoring its concentration over time will reveal susceptibility to plasma esterases.

  • Microsomal Stability Assay: Using liver microsomes helps to assess metabolic stability, including potential degradation by microsomal enzymes.[1]

  • pH Stability Profile: Evaluating the compound's stability in buffers at various pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine, pH 7.4 for blood) can identify pH-dependent hydrolysis.[6][7]

Q3: What formulation strategies can be employed to enhance the stability of this compound?

Several formulation strategies can protect the ethyl ester from hydrolysis:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like nanoemulsions can shield it from the aqueous environment of the GI tract and from enzymatic degradation.

  • Cyclodextrin Complexes: Complexation with cyclodextrins can provide a protective environment for the ester functional group.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can create a more stable amorphous form.

  • Prodrug Approach: While this involves chemical modification, converting the ethyl ester to a more sterically hindered or electronically stabilized ester could reduce susceptibility to hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low oral bioavailability despite good cell permeability. Rapid hydrolysis of the ethyl ester in the gastrointestinal tract or during first-pass metabolism.1. Assess in vitro stability: Perform stability studies in simulated gastric and intestinal fluids. 2. Formulation optimization: Consider enteric-coated formulations to bypass the acidic environment of the stomach, or use lipid-based formulations to protect the compound. 3. Route of administration: If feasible, switch to an administration route that avoids the GI tract and first-pass metabolism, such as intravenous or intraperitoneal injection.
Compound is rapidly cleared from plasma after intravenous injection. High activity of plasma esterases leading to rapid hydrolysis of the ethyl ester.1. Conduct a plasma stability assay: Determine the half-life of the compound in plasma from the species being studied. 2. Formulation with esterase inhibitors: Co-administration with a general esterase inhibitor (use with caution and appropriate controls). 3. Structural modification: Consider synthesizing a more stable analog, such as a methyl ester or a more sterically hindered ester.[1]
High variability in pharmacokinetic data between subjects. Differences in individual esterase activity or gastrointestinal pH.1. Increase sample size: A larger number of animals may be needed to achieve statistical significance. 2. Standardize experimental conditions: Ensure consistent fasting times and dosing procedures. 3. Refine the formulation: A more robust formulation that offers better protection against degradation can reduce variability.
Precipitation of the compound upon administration. Poor aqueous solubility of the parent compound or its degradation product (the carboxylic acid).1. Determine the solubility of the parent compound and its primary metabolite. 2. Optimize the formulation for solubility: Use co-solvents, surfactants, or cyclodextrins.[8] 3. Perform an in vitro dilution test: Dilute the formulation in a physiological buffer to check for precipitation before in vivo administration.[8]

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in plasma.

Materials:

  • This compound

  • Plasma (from the relevant species, e.g., rat, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with an internal standard

  • Shaking water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Pre-warm plasma and PBS to 37°C.

  • Spike the test compound into the plasma to a final concentration of 1 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) from the degradation curve.

Protocol 2: Stability in Simulated Gastric and Intestinal Fluids

Objective: To assess the hydrolytic stability of the compound in simulated gastrointestinal fluids.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Shaking incubator at 37°C

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile).

  • Spike the test compound into separate vials containing SGF and SIF to a final concentration of 10 µM.

  • Incubate the vials in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each vial.

  • Quench the reaction if necessary and analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and the formation of the carboxylic acid degradant.

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

Data Presentation

Table 1: Example Stability Data for this compound

Matrix pH Incubation Time (min) Parent Compound Remaining (%) Calculated Half-life (t1/2, min)
Rat Plasma7.4010025
1565
3042
6018
1203
Simulated Gastric Fluid1.20100>240
6098
12095
Simulated Intestinal Fluid6.80100110
6070
12050

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Studies Compound Compound pH_Stability pH_Stability Compound->pH_Stability pH 1.2, 6.8, 7.4 Plasma_Stability Plasma_Stability Compound->Plasma_Stability Rat, Human Microsomal_Stability Microsomal_Stability Compound->Microsomal_Stability Liver Microsomes Formulation Formulation pH_Stability->Formulation Plasma_Stability->Formulation Microsomal_Stability->Formulation Optimized_Formulation Optimized_Formulation Formulation->Optimized_Formulation e.g., Lipid-based Pharmacokinetics Pharmacokinetics Optimized_Formulation->Pharmacokinetics

Caption: Workflow for assessing and improving the in vivo stability.

degradation_pathway Ethyl_5_phenyl_1_3_4_oxadiazole_2_carboxylate This compound Carboxylic_Acid_Metabolite 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid Ethyl_5_phenyl_1_3_4_oxadiazole_2_carboxylate->Carboxylic_Acid_Metabolite Ester Hydrolysis (Acid/Base or Esterases)

References

Strategies to reduce the reaction time for 1,3,4-oxadiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3,4-oxadiazoles. Our aim is to help you reduce reaction times and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My 1,3,4-oxadiazole formation is very slow. What are the most common reasons?

A1: Slow reaction rates are a frequent issue. The primary causes include:

  • Insufficient Dehydration: The final cyclization step to form the 1,3,4-oxadiazole ring is a dehydration reaction. If your dehydrating agent is weak, impure, or used in insufficient quantity, the reaction will be slow.

  • Low Reaction Temperature: Many traditional methods for 1,3,4-oxadiazole synthesis require high temperatures to proceed at a reasonable rate. If your heating is inadequate, the reaction will be sluggish.

  • Poor Solubility: If your starting materials (e.g., acylhydrazide and carboxylic acid) are not fully dissolved in the reaction solvent, the reaction will be diffusion-limited and therefore slow.

  • Sub-optimal Coupling Agent: When starting from a carboxylic acid and a hydrazide, the initial formation of the diacylhydrazine intermediate can be the rate-limiting step. The choice of coupling agent is critical here.

Q2: How can I significantly reduce the reaction time for my 1,3,4-oxadiazole synthesis?

A2: Several modern strategies can dramatically accelerate this reaction:

  • Microwave-Assisted Synthesis: This is one of the most effective methods for reducing reaction times, often from hours to minutes. The rapid heating provided by microwave irradiation can significantly increase the reaction rate.

  • Use of Efficient Dehydrating Agents: Strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride can speed up the final cyclization step considerably.

  • Catalysis: The use of catalysts can also reduce reaction times. For example, solid-supported catalysts can offer the additional advantage of easy separation from the reaction mixture.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can lead to faster reaction rates and simpler work-up procedures.

Q3: I am seeing a lot of side products. What are they likely to be and how can I avoid them?

A3: Side product formation is a common problem. The most likely side products are unreacted starting materials and the intermediate diacylhydrazine. In some cases, symmetrical bis(1,3,4-oxadiazoles) can form if the reaction conditions are not carefully controlled. To minimize side products:

  • Ensure Stoichiometry: Use a 1:1 molar ratio of your starting acylhydrazide and carboxylic acid (or its derivative).

  • Control Temperature: Both excessively high and low temperatures can lead to side product formation. Monitor your reaction temperature carefully.

  • Choose the Right Dehydrating Agent: Some powerful dehydrating agents can cause degradation of sensitive starting materials if not used under the correct conditions. A milder agent or optimizing the reaction time might be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective dehydrating agent.2. Reaction temperature is too low.3. Degradation of starting materials or product.4. Incorrect stoichiometry.1. Switch to a more powerful dehydrating agent (e.g., POCl₃, SOCl₂).2. Increase the reaction temperature or consider using microwave irradiation.3. Check the stability of your compounds at the reaction temperature. Use milder conditions if necessary.4. Carefully check the molar ratios of your reactants.
Reaction Stalls (Does Not Go to Completion) 1. Dehydrating agent has been consumed or has degraded.2. Equilibrium has been reached.3. Product precipitation is inhibiting the reaction.1. Add more dehydrating agent portion-wise.2. If possible, remove water as it forms (e.g., using a Dean-Stark apparatus).3. Try a different solvent in which the product is more soluble.
Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of polar side products.3. The product is an oil instead of a solid.1. Optimize the reaction to drive it to completion.2. Use column chromatography for purification.3. Try to crystallize the product from a different solvent system. If it remains an oil, purification by chromatography is the best option.

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of 1,3,4-oxadiazoles using different methods.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Method Dehydrating Agent Temperature (°C) Reaction Time Yield (%)
Conventional HeatingPOCl₃100-1105-6 hours75-85
Microwave IrradiationPOCl₃ (on graphite)1404-8 minutes88-96

Table 2: Effect of Different Coupling/Dehydrating Agents

Reagent Solvent Temperature (°C) Reaction Time Yield (%)
SOCl₂- (Neat)802-3 hours80-92
T3P® (Propylphosphonic Anhydride)Ethyl AcetateReflux3 hoursHigh
CDI (Carbonyldiimidazole)THFRoom Temp to Reflux12-24 hoursModerate to High

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

  • A mixture of a carboxylic acid (1 mmol), a hydrazide (1 mmol), and phosphorus oxychloride adsorbed on graphite (0.5 g) is prepared.

  • The mixture is placed in a sealed vessel suitable for microwave synthesis.

  • The vessel is subjected to microwave irradiation at 140 °C for a period of 4-8 minutes.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid residue is triturated with a 10% aqueous sodium bicarbonate solution.

  • The resulting solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent like ethanol.

Visual Guides

Below are diagrams illustrating key workflows and concepts in 1,3,4-oxadiazole synthesis.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Acid Carboxylic Acid Mix Mix & Add Dehydrating Agent Acid->Mix Hydrazide Hydrazide Hydrazide->Mix Heat Apply Heat (Conventional or MW) Mix->Heat Cyclodehydration Quench Quench Reaction Heat->Quench Filter Filter & Wash Quench->Filter Purify Recrystallize or Chromatography Filter->Purify Product Pure 1,3,4-Oxadiazole Purify->Product

Caption: A typical experimental workflow for the synthesis of 1,3,4-oxadiazoles.

troubleshooting_logic Start Low Reaction Rate? Temp Increase Temperature Start->Temp Yes MW Use Microwave? Temp->MW MW_Yes Microwave Synthesis MW->MW_Yes Yes Dehydrating Change Dehydrating Agent? MW->Dehydrating No End Optimized Reaction MW_Yes->End Dehydrating_Yes Use Stronger Agent (e.g., POCl₃, SOCl₂) Dehydrating->Dehydrating_Yes Yes Solvent Check Solubility Dehydrating->Solvent No Dehydrating_Yes->End Solvent->End

Caption: A troubleshooting flowchart for addressing slow reaction rates.

Navigating the Synthesis of Oxadiazole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of oxadiazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Scale-Up Challenges

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in oxadiazole synthesis can stem from several factors, especially when scaling up. Common culprits include incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions.

  • Incomplete Cyclization: The cyclodehydration of the intermediate is a critical step. Ensure your dehydrating agent is active and used in the correct stoichiometric amount. Common agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1] For thermally promoted cyclizations, ensure the temperature is adequate for the specific substrate.

  • Reagent Stability: Acid hydrazides can be unstable; it's recommended to use them freshly prepared or properly stored. Similarly, the coupling agents used can be sensitive to moisture.

  • Sub-optimal Temperature: The reaction temperature is crucial. While some reactions proceed at room temperature, others require heating to reflux.[2][3] When scaling up, "hot spots" in the reactor can lead to side reactions. Ensure uniform heating and efficient stirring.

  • By-product Formation: The formation of stable, undesired by-products can consume starting materials and reduce the yield of the desired oxadiazole.[4]

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Purity OK optimize_coupling Optimize Coupling Agent & Base check_conditions->optimize_coupling Conditions OK analyze_byproducts Analyze Crude Mixture for By-products optimize_coupling->analyze_byproducts Optimization Attempted purification_loss Evaluate Purification for Product Loss analyze_byproducts->purification_loss By-products Identified scale_up_considerations Consider Scale-Up Effects (Mixing, Heat Transfer) purification_loss->scale_up_considerations Purification Optimized solution Improved Yield scale_up_considerations->solution Adjusted for Scale

Caption: Troubleshooting decision tree for addressing low reaction yields.

Q2: I am observing significant by-product formation. How can I identify and minimize these?

A2: By-product formation is a common issue, often exacerbated during scale-up due to longer reaction times or localized temperature gradients. A frequent side product is the hydrolyzed O-acyl amidoxime intermediate, which fails to cyclize.[4]

  • Identification: Use LC-MS to analyze the crude reaction mixture. The mass of the hydrolyzed intermediate will correspond to the amidoxime starting material plus the mass of the acyl group.

  • Minimization Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can promote hydrolysis of the intermediate.

    • Optimize Cyclization: If the O-acyl amidoxime intermediate is isolating, it indicates that the cyclization conditions are not forcing enough. Consider increasing the temperature or using a more potent cyclizing agent.[4]

    • Choice of Base: For base-mediated cyclizations, a strong, non-nucleophilic base is preferred to avoid side reactions.[4]

Q3: The reaction is highly exothermic and difficult to control during scale-up. What precautions should I take?

A3: Exothermic reactions pose a significant safety risk during scale-up. Proper thermal management is critical.

  • Controlled Addition: Add reagents, especially the cyclizing agent (e.g., POCl₃), slowly and in portions to control the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket).

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Monitoring: Continuously monitor the internal temperature of the reaction.

Purification & Isolation

Q4: My crude product is an oil or a sticky gum, making it difficult to purify. What should I do?

A4: An oily or gummy product often indicates the presence of impurities or residual solvent.[5]

  • Trituration: Stir the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. This can often induce crystallization.[5]

  • Solvent Removal: High-boiling solvents like DMF or DMSO can be difficult to remove and may result in an oily product. Co-evaporation with a solvent like toluene can help remove these residual solvents through azeotrope formation.[5]

  • Recrystallization: If a suitable solvent is found where the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an effective purification method that also yields a crystalline solid.[5]

Q5: I'm having trouble separating my product from starting materials or by-products using column chromatography due to co-elution.

A5: Co-elution is a frequent challenge in the purification of oxadiazole derivatives.[5]

  • Optimize Eluent System:

    • Gradient Elution: If using an isocratic system, switch to a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation of compounds with similar Rf values.[5]

    • Solvent Modification: Fine-tune the polarity of your eluent system. For example, in a hexane/ethyl acetate system, small additions of dichloromethane or methanol can alter the selectivity and improve separation.[5]

  • Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for your column chromatography (e.g., alumina instead of silica gel).

Data & Protocols

Impact of Reaction Conditions on Yield

The choice of reagents can significantly influence the yield of 1,2,4-oxadiazoles. The following table summarizes the effect of different coupling agents and bases on the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.

Coupling AgentBaseSolventYield
HOBt/EDCIDIPEADMFGood
HATUDIPEADMFExcellent
T3PPyridineMeCNExcellent
CDIDBUTHFModerate
Data adapted from a study on N-heterocycle synthesis. "Excellent" >90%, "Good" 70-89%, "Moderate" 50-69%.[4]
Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [1]

This protocol describes the cyclization of an aryl hydrazide using phosphorus oxychloride.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl hydrazide (1 equivalent) in phosphorus oxychloride (5 mL per 1 M of hydrazide).

  • Addition: Add the corresponding carboxylic acid (1 equivalent) to the solution.

  • Heating: Reflux the reaction mixture for 6-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the mixture with a 20% sodium bicarbonate solution until a solid precipitates.

  • Isolation: Filter the solid and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

General Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

start Starting Materials (Aromatic Acid, Hydrazine Hydrate) esterification Esterification start->esterification hydrazide_formation Hydrazide Formation esterification->hydrazide_formation cyclization Cyclization with Dehydrating Agent (e.g., POCl₃) hydrazide_formation->cyclization workup Work-up & Neutralization cyclization->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Oxadiazole Derivative purification->product

Caption: A typical experimental workflow for synthesizing 1,3,4-oxadiazoles.

References

Validation & Comparative

Validating the Anticancer Potential of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural analogs within the 1,3,4-oxadiazole class have demonstrated significant anticancer properties.[1][2][3] This document outlines a prospective validation pathway, comparing the target compound with established 1,3,4-oxadiazole derivatives and detailing the requisite experimental protocols for a comprehensive in vivo assessment.

Comparative Analysis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through various mechanisms, including enzyme and kinase inhibition, and disruption of growth factor signaling.[1][3][4][5] To evaluate the potential of this compound, we can compare its structure with other 2,5-substituted 1,3,4-oxadiazoles that have undergone in vivo testing.

Table 1: Comparison of In Vivo Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundAnimal ModelCancer TypeKey In Vivo FindingsReference Standard
This compound (Target Compound) ProspectiveVarious (e.g., Lung, Breast, Colon)To be determined5-Fluorouracil, Doxorubicin
5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acidMale Swiss albino miceDalton's Lymphoma Ascites (DLA)62.07% reduction in tumor weightMitomycin C
AMK OX-8, 9, 11, 12 (Substituted 1,3,4-oxadiazoles)Swiss albino miceDalton's Lymphoma Ascites (DLA) - Solid Tumor ModelSignificant reduction in tumor volume and weightNot specified
BMS-645737 (pyrrolotriazine derivative of 1,3,4-oxadiazole)MiceHuman lung cancer (L2987) xenograftConfirmed anticancer activityNot specified

Proposed Experimental Workflow for In Vivo Validation

The following workflow outlines a standard procedure for assessing the anticancer activity of a novel compound in vivo.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Study A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT on various cell lines) A->B C Acute Toxicity Study (Determine LD50) B->C D Animal Model Selection (e.g., Nude mice) C->D E Tumor Induction (Xenograft of human cancer cells) D->E F Drug Administration (Vehicle, Test Compound, Standard Drug) E->F G Tumor Growth Monitoring (Volume and Weight Measurement) F->G H Histopathological Analysis G->H I Biochemical & Hematological Analysis G->I J Data Analysis & Comparison H->J I->J

Figure 1: Proposed workflow for in vivo anticancer activity validation.

Detailed Experimental Protocols

Acute Oral Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and the median lethal dose (LD50) of this compound.

  • Animals: Healthy Swiss albino mice (6-8 weeks old, 20-25 g).

  • Methodology:

    • Animals are divided into groups (n=6).

    • The test compound is administered orally at increasing doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Animals are observed for 14 days for any signs of toxicity, behavioral changes, and mortality.

    • LD50 is calculated using appropriate statistical methods.

DLA-Induced Solid Tumor Model
  • Objective: To evaluate the antitumor efficacy of the test compound against a solid tumor model.

  • Animals: Swiss albino mice.

  • Methodology:

    • Dalton's Lymphoma Ascites (DLA) cells are propagated in mice.

    • A suspension of DLA cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the right hind limb of the mice.

    • Once tumors reach a palpable size (e.g., 100 mm³), animals are randomized into groups:

      • Group 1: Vehicle control.

      • Group 2: Standard drug (e.g., 5-Fluorouracil, 20 mg/kg).

      • Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg).

    • Drugs are administered intraperitoneally for a specified period (e.g., 10 consecutive days).

    • Tumor volume is measured every other day using calipers (Volume = 0.5 x length x width²).

    • At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.

    • The percentage of tumor growth inhibition is calculated.

Potential Mechanism of Action: Signaling Pathway Inhibition

Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Oxadiazole Ethyl 5-phenyl-1,3,4- oxadiazole-2-carboxylate (Potential Inhibitor) Oxadiazole->Akt Oxadiazole->mTORC1

Figure 2: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising candidate for anticancer drug development based on the well-established activity of its structural class. The comparative data and experimental protocols provided in this guide offer a robust framework for its in vivo validation. A systematic investigation following the outlined workflow will be crucial in determining its therapeutic potential and mechanism of action, paving the way for further pre-clinical and clinical development.

References

A Comparative Analysis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate and its Thiadiazole Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the synthesis, spectroscopic properties, and biological potential of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate and its bioisosteric counterpart, Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate. This report compiles available experimental data to facilitate a comparative understanding of these two heterocyclic compounds.

The strategic replacement of an oxygen atom with a sulfur atom, a concept known as bioisosterism, is a cornerstone of modern medicinal chemistry. This substitution can significantly modulate a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This guide provides a comparative overview of this compound and its corresponding thiadiazole analog, two compounds of interest in the landscape of drug discovery. Both 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are prevalent in a wide array of pharmacologically active agents, demonstrating activities ranging from antimicrobial to anticancer.[1]

While a direct head-to-head comparative study of these two specific ester derivatives is not extensively available in the current literature, this guide synthesizes the existing data on their synthesis, characterization, and the known biological activities of their parent scaffolds and closely related analogs.

Physicochemical and Spectroscopic Properties

The substitution of the oxygen atom in the oxadiazole ring with a larger, less electronegative, and more polarizable sulfur atom in the thiadiazole analog is expected to influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. While specific experimental data for both compounds under identical conditions is limited, the following tables summarize the available or inferred data for each.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
CAS Number 16691-25-11279852-35-5
Molecular Formula C₁₁H₁₀N₂O₃C₁₁H₁₀N₂O₂S
Molecular Weight 218.21 g/mol 234.27 g/mol
Appearance Solid (inferred)Not available
Melting Point Not availableNot available

Table 2: Spectroscopic Data (Predicted/Reported for Analogs)

Spectroscopic DataThis compoundEthyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
¹H NMR Signals for ethyl group (triplet and quartet), phenyl group protons.Signals for ethyl group (triplet and quartet), phenyl group protons. Chemical shifts may vary slightly due to the influence of the sulfur atom.
¹³C NMR Signals for ethyl group carbons, phenyl group carbons, and two distinct carbons for the oxadiazole ring.Signals for ethyl group carbons, phenyl group carbons, and two distinct carbons for the thiadiazole ring.
IR (cm⁻¹) C=O (ester), C=N, C-O-C (ether linkage in the ring).C=O (ester), C=N, C-S (in the ring).

Synthesis of the Core Scaffolds

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often proceeds through common intermediates, typically acyl hydrazides or thiosemicarbazides. The choice of cyclizing agent dictates the final heterocyclic ring.

G cluster_0 Synthesis of Oxadiazole cluster_1 Synthesis of Thiadiazole Benzoic_acid Benzoic Acid Benzoyl_chloride Benzoyl Chloride Benzoic_acid->Benzoyl_chloride SOCl₂ Diacyl_hydrazide N-Benzoyl-N'-oxalyl Hydrazine Benzoyl_chloride->Diacyl_hydrazide Ethyl Oxalylhydrazide Benzoyl_thiosemicarbazide Benzoyl Thiosemicarbazide Benzoyl_chloride->Benzoyl_thiosemicarbazide KSCN, then H₂NNH₂ Ethyl_oxalate_hydrazide Ethyl Oxalylhydrazide Oxadiazole This compound Diacyl_hydrazide->Oxadiazole Dehydrating Agent (e.g., POCl₃) Thiadiazole Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Benzoyl_thiosemicarbazide->Thiadiazole Acid Catalyst (e.g., H₂SO₄) G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Oxadiazole/ Thiadiazole Analog Inhibitor->Akt Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1] Derivatives of 5-phenyl-1,3,4-oxadiazole, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data from various studies. The strategic modification of substituents on the phenyl ring at the 5-position of the oxadiazole core has been a key focus for researchers aiming to enhance therapeutic efficacy and selectivity.[5]

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on the biological activity of 5-phenyl-1,3,4-oxadiazole derivatives.

Anticancer Activity

The anticancer potential of 5-phenyl-1,3,4-oxadiazole derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound IDR (Substituent on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
4f 4-ChlorophenylA549 (Lung)7.48[6]
4h PhenylA549 (Lung)<0.14[6]
4i 4-MethylphenylA549 (Lung)1.59[6]
4k 4-MethoxyphenylA549 (Lung)4.13[6]
4l 4-NitrophenylA549 (Lung)1.80[6]
Cisplatin -A549 (Lung)4.98[6]
3e 4-PyridylMDA-MB-231 (Breast)Lower than Doxorubicin[4]
Doxorubicin -MDA-MB-231 (Breast)Standard[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 5-Aryl-1,3,4-Oxadiazole Derivatives

Compound IDAr (Aryl Group)Test OrganismMIC (µg/mL)Reference
4a 4-Phenyl methylStaphylococcus aureus (MRSA)62[7]
4b 3-Phenyl methylStaphylococcus aureus (MRSA)62[7]
4c 5-NaphthaleneStaphylococcus aureus (MRSA)62[7]
4d 4-BromophenylStaphylococcus aureus (MRSA)>62[7]
Ciprofloxacin -Staphylococcus aureus (MRSA)<62[7]
13b 4-ChlorophenylEscherichia coli-[2]
13c 4-NitrophenylEscherichia coli-[2]
Amoxicillin -Escherichia coliStandard[3]

MIC values represent the minimum concentration of the compound required to inhibit the growth of the specified microorganism.

Anti-inflammatory Activity

The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition indicates the compound's effectiveness.

Table 3: Anti-inflammatory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound IDR (Substituent on Phenyl Ring)Dosage (mg/kg)Edema Inhibition (%)Reference
3 4-Nitrophenyl-66.66[8]
5 Phenyl-55.55[8]
10 2-Nitrophenyl-88.33[8]
C4 3-Chlorophenyl-Good[9][10]
C7 4-Nitrophenyl-Good[9][10]
Flurbiprofen --90.01[8]
Indomethacin --Standard[9][10]

% Edema Inhibition reflects the reduction in paw swelling compared to a control group.

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[13]

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, followed by a 4-hour incubation at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[11]

Agar Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[14]

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared.[5]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[15]

  • Application of Test Compounds: Wells of 6-8 mm diameter are punched into the agar, and a specific volume (e.g., 100 µL) of the test compound solution is added to each well.[14]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[16]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is a standard method for screening acute anti-inflammatory activity.[17]

  • Animal Grouping and Fasting: Animals (typically rats or mice) are divided into control, standard, and test groups and are fasted overnight before the experiment.[9]

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups, while the standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.[18]

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[17][18]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[18]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[19]

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of 5-phenyl-1,3,4-oxadiazole derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis cluster_development Further Development start Lead Compound (5-phenyl-1,3,4-oxadiazole) design Design of Derivatives (Varying Substituents) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening In vitro / In vivo Assays (Anticancer, Antimicrobial, etc.) purification->screening data Data Collection (IC50, MIC, % Inhibition) screening->data sar Structure-Activity Relationship Analysis data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Cycle preclinical Preclinical Studies optimization->preclinical

Caption: General workflow for structure-activity relationship (SAR) studies.

SAR_Logic cluster_substituents Substituents on Phenyl Ring cluster_activity Biological Activity core 5-Phenyl-1,3,4-Oxadiazole Core Structure edg Electron-Donating (e.g., -OCH3, -CH3) core->edg ewg Electron-Withdrawing (e.g., -NO2, -Cl) core->ewg bulky Bulky Groups (e.g., Naphthalene) core->bulky anticancer Anticancer edg->anticancer Potentially Increased ewg->anticancer Often Increased anti_inflammatory Anti-inflammatory ewg->anti_inflammatory Often Increased antimicrobial Antimicrobial bulky->antimicrobial Potentially Increased

Caption: Logical relationship of SAR for 5-phenyl-1,3,4-oxadiazole derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_results Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Oxadiazole Derivatives anticancer Anticancer Assay (MTT) synthesis->anticancer antimicrobial Antimicrobial Assay (Agar Diffusion) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assay (Paw Edema) synthesis->anti_inflammatory ic50 Determine IC50 anticancer->ic50 mic Determine MIC antimicrobial->mic inhibition Calculate % Inhibition anti_inflammatory->inhibition sar Establish SAR ic50->sar mic->sar inhibition->sar

Caption: Experimental workflow for evaluating 5-phenyl-1,3,4-oxadiazole derivatives.

References

Comparing the efficacy of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate with standard anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative efficacy data for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate against standard anticancer drugs remains to be published, the broader class of 5-phenyl-1,3,4-oxadiazole derivatives has demonstrated significant promise in preclinical cancer research. This guide provides a comparative overview of the anticancer activity of structurally related compounds, offering insights into their potential efficacy and mechanisms of action relative to established chemotherapeutic agents.

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a structural component of various biologically active compounds.[1][2][3] Derivatives incorporating this heterocyclic ring have been investigated for a range of therapeutic applications, with a notable focus on oncology.[1][2] The interest in this scaffold stems from its ability to participate in various biological interactions, leading to mechanisms of action that include the inhibition of crucial enzymes and growth factors involved in cancer progression.[2][4]

In Vitro Cytotoxicity of 5-Phenyl-1,3,4-oxadiazole Analogs

Numerous studies have evaluated the in vitro anticancer activity of 5-phenyl-1,3,4-oxadiazole derivatives across a panel of human cancer cell lines. The following tables summarize the available data for compounds structurally related to this compound, comparing their half-maximal inhibitory concentrations (IC₅₀) with those of standard anticancer drugs.

CompoundCancer Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole MCF-7 (Breast)0.7 ± 0.25-Fluorouracil22.8 ± 1.2
SGC-7901 (Stomach)30.0 ± 1.25-Fluorouracil28.9 ± 2.2
HepG2 (Liver)18.3 ± 1.45-Fluorouracil16.7 ± 1.5
(R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide MCF-7 (Breast)Data not specified--
MDA-MB-231 (Breast)Data not specified--
2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole Leukemia Cell LinesPotent at 10⁻⁴ M--
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide A549 (Lung)<0.14Cisplatin4.98
N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide HT-29 (Colon)0.018--
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole MCF-7 (Breast)0.34 - 2.45--
A549 (Lung)0.34 - 2.45--
MDA-MB-231 (Breast)0.34 - 2.45--

Table 1: Comparative in vitro anticancer activity of 5-phenyl-1,3,4-oxadiazole derivatives and standard drugs. [2][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-phenyl-1,3,4-oxadiazole derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and the standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.[6]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Potential Mechanisms of Action

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit various enzymes and signaling pathways critical for cancer cell survival and proliferation.

G Oxadiazole_Derivative Oxadiazole_Derivative Tyrosine_Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Oxadiazole_Derivative->Tyrosine_Kinases Inhibition HDAC Histone Deacetylases Oxadiazole_Derivative->HDAC Inhibition Thymidylate_Synthase Thymidylate Synthase Oxadiazole_Derivative->Thymidylate_Synthase Inhibition Signaling_Pathways Signaling Pathways (e.g., STAT3) Oxadiazole_Derivative->Signaling_Pathways Modulation Proliferation_Angiogenesis Proliferation_Angiogenesis Tyrosine_Kinases->Proliferation_Angiogenesis Promotes Gene_Expression Gene_Expression HDAC->Gene_Expression Regulates DNA_Synthesis DNA_Synthesis Thymidylate_Synthase->DNA_Synthesis Essential for Cell_Survival_Growth Cell_Survival_Growth Signaling_Pathways->Cell_Survival_Growth Promotes

Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo evaluations.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound_Synthesis Cytotoxicity_Assay Cytotoxicity_Assay Compound_Synthesis->Cytotoxicity_Assay Mechanism_of_Action Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action Lead_Identification Lead_Identification Mechanism_of_Action->Lead_Identification Animal_Models Animal_Models Lead_Identification->Animal_Models Efficacy_Studies Efficacy_Studies Animal_Models->Efficacy_Studies Toxicity_Studies Toxicity_Studies Efficacy_Studies->Toxicity_Studies Clinical_Trials Clinical_Trials Toxicity_Studies->Clinical_Trials

Caption: General workflow for anticancer drug discovery and development.

Conclusion

While specific experimental data on the anticancer efficacy of this compound is not yet available in the public domain, the collective evidence from studies on structurally similar 5-phenyl-1,3,4-oxadiazole derivatives strongly suggests that this chemical class is a promising area for the development of novel anticancer agents. Several analogs have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines, with some exhibiting greater efficacy than standard chemotherapeutic drugs.[4][5] The diverse mechanisms of action associated with this scaffold, including the inhibition of key enzymes and signaling pathways, further underscore its therapeutic potential.[2][3] Future research focusing on the specific ethyl ester derivative is warranted to fully elucidate its anticancer profile and potential for clinical development.

References

The Dichotomy of Discovery: Correlating In Vitro Efficacy and In Vivo Outcomes of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 1,3,4-oxadiazole derivatives reveals a compelling, yet often complex, relationship between their performance in laboratory assays and their therapeutic effects in living organisms. This guide provides a comparative analysis of the in vitro and in vivo biological activities of this versatile heterocyclic scaffold, supported by experimental data and detailed methodologies, to aid researchers in navigating the challenges of drug development.

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The journey from a promising compound in a petri dish to a viable therapeutic agent is, however, fraught with challenges. A critical step in this process is establishing a strong in vitro-in vivo correlation (IVIVC), which can predict the clinical efficacy of a drug candidate and streamline its development. This guide examines this correlation for 1,3,4-oxadiazoles in the context of their anticancer and anti-inflammatory properties.

Anticancer Activity: From Cell Lines to Solid Tumors

A study by Jain et al. (2016) provides a clear example of the translation of in vitro cytotoxicity to in vivo antitumor activity for a series of 1,3,4-oxadiazole derivatives.[2][3] Twelve compounds (AMK OX-1 to AMK OX-12) were synthesized and evaluated for their ability to kill cancer cells in culture and reduce tumor size in a mouse model.

Data Presentation: In Vitro Cytotoxicity vs. In Vivo Antitumor Efficacy
CompoundIn Vitro Cytotoxicity (IC50 in µM)In Vivo Antitumor Activity
HeLa (Cervical Cancer) A549 (Lung Cancer)
AMK OX-835.2925.04
AMK OX-9>5020.73
AMK OX-11>5045.11
AMK OX-1232.9141.92
Cisplatin (Standard)--

Data synthesized from Jain et al. (2016).[2][3]

The in vitro results identified four promising compounds (AMK OX-8, 9, 11, and 12) with potent cytotoxic effects against A549 and/or HeLa cancer cell lines.[2] Notably, these compounds demonstrated a degree of selectivity, showing lower toxicity to normal cell lines.[2][3] Subsequent in vivo testing in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model confirmed that these four derivatives were effective in reducing tumor size and weight.[2][3] This positive correlation underscores the potential of in vitro screening to identify promising anticancer candidates within this chemical class.

Experimental Protocols

In Vitro: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (HeLa or A549) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vivo: Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Tumor Induction: DLA cells (1 x 10^6 cells) are injected subcutaneously into the right hind limb of Swiss albino mice.

  • Compound Administration: One day after tumor induction, the mice are treated with the 1,3,4-oxadiazole derivatives (e.g., at a dose of 10 mg/kg body weight) or a standard drug (e.g., cisplatin) intraperitoneally for a specified number of days.

  • Tumor Measurement: The tumor volume is measured every three days using a vernier caliper.

  • Endpoint: At the end of the treatment period, the mice are sacrificed, and the tumors are excised and weighed. The percentage of tumor volume reduction is calculated by comparing the treated groups to the untreated control group.

Mandatory Visualization

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Culture (HeLa, A549) compound_treatment_vitro Treatment with 1,3,4-Oxadiazoles cell_culture->compound_treatment_vitro mtt_assay MTT Assay compound_treatment_vitro->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination compound_treatment_vivo Treatment with Selected Compounds ic50_determination->compound_treatment_vivo Lead Compound Selection tumor_induction DLA-Induced Solid Tumor in Mice tumor_induction->compound_treatment_vivo tumor_measurement Tumor Volume Measurement compound_treatment_vivo->tumor_measurement efficacy_assessment Efficacy Assessment (% Reduction) tumor_measurement->efficacy_assessment

Caption: Workflow for anticancer evaluation of 1,3,4-oxadiazoles.

The anticancer activity of many 1,3,4-oxadiazole derivatives is attributed to their ability to induce apoptosis, or programmed cell death. This often involves the intrinsic pathway, which is triggered by cellular stress.

apoptosis_pathway oxadiazole 1,3,4-Oxadiazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) oxadiazole->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,3,4-oxadiazoles.

Anti-inflammatory Activity: Targeting COX-2

Several studies have explored 1,3,4-oxadiazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A strong correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory effects has been observed. For instance, a study by Alfayomy et al. reported a series of 1,3,4-oxadiazoles with potent and selective COX-2 inhibitory activity.[4]

Data Presentation: In Vitro COX Inhibition vs. In Vivo Anti-inflammatory Effect
CompoundIn Vitro COX Inhibition (IC50 in µM)In Vivo Anti-inflammatory Activity
COX-1 COX-2
Compound 46a5.590.04
Compound 46e12.860.04
Celecoxib (Standard)--

Data synthesized from Alfayomy et al.[4]

The data clearly indicates that compounds with low IC50 values for COX-2 in vitro also exhibit significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[4] This strong IVIVC is crucial for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects, which are often associated with COX-1 inhibition.

Experimental Protocols

In Vitro: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX enzymes.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a reaction buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the 1,3,4-oxadiazole derivatives or a control vehicle.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is determined.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The rats are orally administered with the 1,3,4-oxadiazole derivatives or a standard drug (e.g., indomethacin) one hour before the induction of inflammation.

  • Inflammation Induction: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Edema Inhibition Calculation: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.

Mandatory Visualization

antiinflammatory_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cox_assay COX-1/COX-2 Inhibition Assay ic50_determination IC50 Determination cox_assay->ic50_determination compound_treatment Treatment with 1,3,4-Oxadiazoles ic50_determination->compound_treatment Lead Compound Selection carrageenan_induction Carrageenan-Induced Paw Edema in Rats carrageenan_induction->compound_treatment paw_measurement Paw Volume Measurement compound_treatment->paw_measurement efficacy_assessment Efficacy Assessment (% Inhibition) paw_measurement->efficacy_assessment

Caption: Workflow for anti-inflammatory evaluation of 1,3,4-oxadiazoles.

The anti-inflammatory action of these compounds is primarily mediated by the inhibition of the COX-2 pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation oxadiazole 1,3,4-Oxadiazole (COX-2 Inhibitor) oxadiazole->cox2

Caption: COX-2 signaling pathway and its inhibition by 1,3,4-oxadiazoles.

Conclusion

The presented data for 1,3,4-oxadiazole derivatives in both anticancer and anti-inflammatory research demonstrates that a strong correlation between in vitro and in vivo results can be achieved. This highlights the predictive power of well-designed in vitro assays in identifying promising drug candidates. However, it is crucial for researchers to acknowledge that IVIVC is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects can lead to discrepancies between in vitro and in vivo outcomes. Therefore, a comprehensive approach that integrates both in vitro and in vivo studies, as detailed in this guide, is essential for the successful development of novel 1,3,4-oxadiazole-based therapeutics.

References

Cross-validation of analytical methods for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

For researchers, scientists, and professionals in drug development, the precise and dependable quantification of pharmaceutical compounds is essential for ensuring data integrity and regulatory compliance. This guide offers an in-depth comparison of potential analytical methods for the quantification of this compound, a significant heterocyclic compound. Although specific cross-validation studies for this particular analyte are not widely published, this document establishes a representative cross-validation framework by synthesizing established analytical methodologies for structurally related 1,3,4-oxadiazole derivatives.

The primary focus is on two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will detail their respective performance characteristics and provide comprehensive experimental protocols. Cross-validation of analytical methods is a critical procedure to confirm that different analytical techniques produce comparable and reliable results, thereby ensuring consistency across various studies and laboratories.[1][2][3]

Comparative Performance of Analytical Methods

The choice of an analytical method is typically a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables outline the anticipated performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS, based on data from similar compounds.[4][5]

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~2 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~10 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Selectivity ModerateHigh
Run Time 5 - 10 minutes2 - 5 minutes

Table 2: Summary of Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Intra-day Precision (%RSD) ≤ 1.5%≤ 4.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -1.5% to +1.0%-3.0% to +2.5%Within ±15% (±20% at LLOQ)
Matrix Effect Not applicableAssessedMonitored
Stability (Freeze-thaw, Short-term, Long-term) StableStableWithin ±15% of nominal

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar 1,3,4-oxadiazole derivatives and can be adapted for this compound.[4][5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Instrumentation : A standard HPLC system equipped with a UV/Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient mobile phase of acetonitrile and 0.1% orthophosphoric acid in water.

  • Flow Rate : A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength : The optimal wavelength should be determined by UV-Vis spectral analysis of this compound, which is anticipated to be in the range of 230-280 nm based on the analysis of similar compounds.[4][6]

  • Injection Volume : 10-20 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for bioanalytical studies and applications requiring high sensitivity and selectivity.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A suitable reversed-phase column such as a Kinetex Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 2.6 µm).[5]

  • Mobile Phase : Gradient elution with a mixture of methanol and water containing 0.1% formic acid.

  • Flow Rate : 0.5 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound would need to be determined by direct infusion.

  • Sample Preparation : For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary, followed by evaporation and reconstitution in the mobile phase.

Visualizing the Cross-Validation Workflow

A systematic approach is crucial for the successful cross-validation of analytical methods. The following diagrams illustrate the general workflow and the key parameters that are assessed.

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Validation Full Validation of Method A A_Analysis Analysis of QC Samples and Incurred Samples A_Validation->A_Analysis Comparison Comparison of Results A_Analysis->Comparison B_Validation Full Validation of Method B B_Analysis Analysis of the Same QC and Incurred Samples B_Validation->B_Analysis B_Analysis->Comparison Report Cross-Validation Report Comparison->Report

Caption: A typical workflow for the cross-validation of two analytical methods.

Analytical_Method_Validation_Parameters cluster_params Key Validation Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

References

A Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives Against Key Anticancer Drug Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its wide array of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of in-silico docking studies of various 1,3,4-oxadiazole derivatives against two critical protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Tubulin. The objective is to offer a clear, data-driven comparison of the binding affinities and interaction patterns of these derivatives, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Comparative Docking Performance of 1,3,4-Oxadiazole Derivatives

The following tables summarize the molecular docking results for different 1,3,4-oxadiazole derivatives against EGFR Tyrosine Kinase and Tubulin. The data has been compiled from various studies to facilitate a comparative assessment of their potential as inhibitors.

Table 1: Docking Performance against EGFR Tyrosine Kinase
CompoundPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound IIe1M17-7.89Not ReportedGln767, Met769, Thr766[4]
Amide Derivatives1M17-7.19 to -7.57Not ReportedMet769[4]
General Derivatives1M17-6.26 to -7.80Not ReportedMet769[4]
Table 2: Docking Performance against Tubulin
CompoundPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 8eNot SpecifiedNot ReportedNot ReportedNot Specified[5]
Compound 8fNot SpecifiedNot ReportedNot ReportedNot Specified[5]
Compound 2jNot SpecifiedNot ReportedNot ReportedInteracts at the colchicine-binding site[6]

Experimental Protocols

A generalized experimental protocol for the molecular docking studies cited in this guide is outlined below. While specific parameters may vary between studies, the core methodology remains consistent.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR Tyrosine Kinase, Tubulin) is retrieved from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and any existing ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structures of the 1,3,4-oxadiazole derivatives are sketched using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields (e.g., AMBER).

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Molecular Docking: Docking is performed using software such as AutoDock. The program explores possible binding conformations of the ligand within the defined grid box and estimates the binding affinity using a scoring function. The conformation with the lowest binding energy is typically considered the most favorable.

  • Analysis of Interactions: The resulting docked complexes are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for molecular docking and the EGFR signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Interaction Analysis Interaction Analysis Molecular Docking->Interaction Analysis Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Lead Identification Lead Identification Interaction Analysis->Lead Identification Binding Affinity Calculation->Lead Identification

Caption: A generalized workflow for in-silico molecular docking studies.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: The simplified EGFR signaling pathway leading to cell proliferation.

Conclusion

The comparative analysis of docking studies reveals that 1,3,4-oxadiazole derivatives consistently demonstrate favorable binding affinities towards key anticancer targets like EGFR Tyrosine Kinase and Tubulin. The interactions are often characterized by hydrogen bonding involving the nitrogen atoms of the oxadiazole ring and key residues within the active sites of these proteins.[4] These in-silico findings, coupled with in-vitro cytotoxicity data, underscore the potential of the 1,3,4-oxadiazole scaffold as a promising framework for the design and development of novel anticancer agents. Further experimental validation is essential to confirm the therapeutic potential of these compounds.

References

Benchmarking the Antimicrobial Spectrum of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. Due to the limited availability of specific antimicrobial data for this exact compound in the reviewed literature, this guide utilizes data from closely related 2-amino-5-phenyl-1,3,4-oxadiazole derivatives as a proxy for comparison. This approach allows for a foundational understanding of the potential antimicrobial spectrum and sets a benchmark for future experimental validation. The guide includes detailed experimental protocols for both synthesis and antimicrobial susceptibility testing, alongside visualizations of the experimental workflow and a proposed mechanism of action.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 2-amino-5-phenyl-1,3,4-oxadiazole derivatives against common bacterial strains, compared with standard antibiotics. The data for the oxadiazole derivatives is sourced from studies on analogous compounds and is intended to be representative.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives and Comparator Antibiotics (µg/mL)

Microorganism2-Amino-5-phenyl-1,3,4-oxadiazole Derivative 1[1]2-Amino-5-phenyl-1,3,4-oxadiazole Derivative 2[1]CiprofloxacinVancomycin
Staphylococcus aureus480.25 - 10.5 - 2
Bacillus subtilis240.125 - 0.50.25 - 1
Escherichia coli16320.015 - 0.125-
Pseudomonas aeruginosa>64>640.25 - 1-

Note: The MIC values for the 2-amino-5-phenyl-1,3,4-oxadiazole derivatives are illustrative and based on published data for analogous compounds.[1] Specific activity of this compound needs to be determined experimentally.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the target compound.

Materials:

  • Benzohydrazide

  • Diethyl oxalate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Acylation of Benzohydrazide: A mixture of benzohydrazide (1 mmol) and an excess of diethyl oxalate (3 mmol) is heated under reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Solvent Evaporation: After the reaction is complete, the excess diethyl oxalate is removed under reduced pressure.

  • Cyclization: The resulting crude N-benzoyl-N'-(ethoxycarbonyl)hydrazine is treated with phosphorus oxychloride (5 mL) and refluxed for 2-3 hours.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with stirring. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

Materials:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound and standard antibiotics is prepared in CAMHB in the 96-well microtiter plates.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Susceptibility Testing start_synthesis Start: Benzohydrazide + Diethyl Oxalate reflux Reflux (4-6h) start_synthesis->reflux evaporation Solvent Evaporation reflux->evaporation cyclization Cyclization with POCl3 evaporation->cyclization workup Work-up & Neutralization cyclization->workup purification Purification (Recrystallization) workup->purification end_synthesis End: this compound purification->end_synthesis start_testing Start: Prepare Bacterial Inoculum dilution Serial Dilution of Compounds start_testing->dilution inoculation Inoculate Microtiter Plates dilution->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation mic_determination Determine MIC incubation->mic_determination end_testing End: Comparative Antimicrobial Spectrum mic_determination->end_testing

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

signaling_pathway compound 1,3,4-Oxadiazole Derivative target_enzyme Bacterial DNA Gyrase / Topoisomerase IV compound->target_enzyme Inhibition dna_replication DNA Replication & Repair target_enzyme->dna_replication Blocks cell_division Bacterial Cell Division dna_replication->cell_division Prevents cell_death Bacterial Cell Death cell_division->cell_death Leads to

Caption: Proposed mechanism of action for 1,3,4-oxadiazole derivatives.

References

Head-to-head comparison of different synthetic routes for 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse pharmacological activities and unique electronic properties.[1][2] The synthesis of this privileged heterocycle has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 1,3,4-oxadiazoles, offering a comprehensive overview for researchers, scientists, and drug development professionals. We present a detailed analysis of reaction conditions, yields, and substrate scope, supported by experimental protocols and visual diagrams to facilitate informed decisions in synthetic planning.

Comparative Analysis of Synthetic Methodologies

The primary routes for the synthesis of 1,3,4-oxadiazoles can be broadly categorized into cyclodehydration reactions, oxidative cyclizations, and one-pot condensations. Each approach offers distinct advantages and is suited for different starting materials and desired substitution patterns. A summary of the key quantitative data for these methods is presented in the table below.

Synthetic RouteKey Reagents/ConditionsTypical Yields (%)Reaction TimeKey Advantages
Dehydration of N,N'-Diacylhydrazines POCl₃, P₂O₅, SOCl₂, PPA, Burgess reagent, XtalFluor-E54 - 95%[3][4][5][6]4 - 12 hours[3]Readily available starting materials, well-established.
Oxidative Cyclization of N-Acylhydrazones Dess-Martin periodinane, NCS/DBU, I₂/K₂CO₃, Electrochemicalup to 83%[7][8]Varies (minutes to hours)Mild conditions, good functional group tolerance.[7]
From Acyl Hydrazides and Carboxylic Acids HATU, Burgess reagent, Deoxo-Fluor, CDI/Ph₃P/CBr₄70 - 93%[1][3]VariesOne-pot procedure, convergent.[9]
From Acyl Hydrazides and Orthoesters Acetic Acid, Microwave irradiationHigh yields[5][9]Varies (minutes to hours)Efficient for certain substrates.
Microwave-Assisted Synthesis Various (applicable to multiple routes)70 - 90%[10]Shorter reaction timesRapid, often higher yields.[10]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation.

1. Dehydration of N,N'-Diacylhydrazines using Phosphorus Oxychloride

This classical method remains one of the most widely used for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

  • Procedure: A mixture of the N,N'-diacylhydrazine (1 mmol) and phosphorus oxychloride (5-10 mL) is heated to reflux for several hours (typically 4-8 hours).[5][11] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with a dilute sodium bicarbonate solution and then with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[5][11]

2. Oxidative Cyclization of N-Acylhydrazones using Iodine

This method offers a transition-metal-free approach to 1,3,4-oxadiazoles under relatively mild conditions.[8]

  • Procedure: To a solution of the N-acylhydrazone (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, potassium carbonate (2 mmol) and molecular iodine (1.5 mmol) are added.[8][12] The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.[8]

3. One-Pot Synthesis from Carboxylic Acids and Acyl Hydrazides

This convergent approach allows for the direct synthesis of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles.

  • Procedure: To a stirred solution of a carboxylic acid (1 mmol) and an acyl hydrazide (1 mmol) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 mmol) and a base like N,N-diisopropylethylamine (DIPEA) (2 mmol) are added.[1][3] The reaction mixture is stirred at room temperature for several hours until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

G Dehydration of N,N'-Diacylhydrazines start N,N'-Diacylhydrazine intermediate Cyclodehydration start->intermediate Heat reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent->intermediate product 2,5-Disubstituted-1,3,4-oxadiazole intermediate->product

Caption: Dehydration of N,N'-Diacylhydrazines to form 1,3,4-oxadiazoles.

G Oxidative Cyclization of N-Acylhydrazones start N-Acylhydrazone intermediate Oxidative Cyclization start->intermediate reagent Oxidizing Agent (e.g., I₂, NCS/DBU) reagent->intermediate product 2,5-Disubstituted-1,3,4-oxadiazole intermediate->product

Caption: Oxidative cyclization of N-acylhydrazones to yield 1,3,4-oxadiazoles.

G One-Pot Synthesis from Carboxylic Acids and Acyl Hydrazides start1 Carboxylic Acid intermediate Condensation and Cyclization start1->intermediate start2 Acyl Hydrazide start2->intermediate reagent Coupling Agent (e.g., HATU, CDI) reagent->intermediate product Unsymmetrical 2,5-Disubstituted-1,3,4-oxadiazole intermediate->product

Caption: One-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides.

References

A Comparative Guide to the Bioisosteric Replacement of the Phenyl Ring in Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The phenyl group, a ubiquitous fragment in bioactive molecules, often plays a crucial role in target engagement but can also contribute to suboptimal physicochemical properties such as poor solubility and metabolic instability.[1][2] This guide provides a comprehensive evaluation of bioisosteric replacements for the phenyl ring in the scaffold of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a core structure in many pharmacologically active agents.[3] By presenting comparative data on biological activity and physicochemical properties, this document aims to inform rational drug design and the selection of appropriate phenyl ring bioisosteres.

Introduction to Phenyl Ring Bioisosterism

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that elicit a broadly similar biological response.[4] The replacement of a phenyl ring with a suitable bioisostere can lead to significant improvements in a drug candidate's profile, including enhanced potency, increased solubility, improved metabolic stability, and reduced toxicity.[5] Common bioisosteric replacements for the phenyl ring include other aromatic systems, such as five- and six-membered heterocycles, as well as non-aromatic, saturated ring systems that mimic the spatial arrangement of the phenyl group.[2][6]

This guide will focus on a comparative analysis of the parent phenyl compound with analogs bearing the following representative bioisosteric replacements:

  • Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Thiophene: A five-membered aromatic heterocycle containing one sulfur atom.

  • Bicyclo[1.1.1]pentane (BCP): A saturated, non-planar bicyclic hydrocarbon.

Performance Comparison: Phenyl vs. Bioisosteres

The selection of a phenyl ring bioisostere is a multi-parameter optimization problem. The following tables summarize the predicted and experimentally observed impacts of replacing the phenyl group in this compound with pyridine, thiophene, and BCP. It is important to note that the experimental data presented is collated from various sources and may not represent a direct head-to-head comparison within a single study. However, the data provides valuable insights into the expected trends upon bioisosteric replacement.

Physicochemical Properties

The replacement of the lipophilic phenyl ring with heteroaromatic or saturated systems can significantly modulate a compound's physicochemical profile. Heteroatoms can introduce polarity and hydrogen bonding capabilities, while saturated scaffolds can reduce planarity and lipophilicity.[4][6]

PropertyPhenyl (Parent)Pyridyl-analogueThienyl-analogueBCP-analogue
cLogP (Calculated) ~2.5~1.8~2.3~2.0
Aqueous Solubility LowModerateLow to ModerateModerate to High
Metabolic Stability ModerateModerate to HighModerateHigh

Note: The values presented are estimations based on known effects of these bioisosteric replacements and may vary depending on the specific isomer and substitution pattern.

Biological Activity

The biological activity of the compound is highly dependent on the specific target and the nature of the interaction. The phenyl ring may be involved in crucial pi-stacking or hydrophobic interactions that may be altered by its replacement.

Biological TargetPhenyl (IC50)Pyridyl-analogue (IC50)Thienyl-analogue (IC50)BCP-analogue (IC50)
Hypothetical Kinase X 50 nM75 nM60 nM150 nM
Hypothetical Receptor Y 100 nM80 nM120 nM500 nM

Note: These are hypothetical IC50 values to illustrate potential changes in potency. The actual impact on biological activity must be determined experimentally for each specific target.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of novel compounds. Below are representative protocols for the synthesis of the parent compound and its bioisosteric analogs, as well as a common biological assay for preliminary screening.

Synthesis of Ethyl 5-substituted-1,3,4-oxadiazole-2-carboxylates

The synthesis of the target compounds can be achieved through a two-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.

Step 1: Synthesis of N'-aroyl/heteroaroyl-N-ethoxycarbonylhydrazine

  • To a solution of the respective aromatic or heteroaromatic acid hydrazide (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclodehydration to form the 1,3,4-oxadiazole ring

  • Dissolve the N'-aroyl/heteroaroyl-N-ethoxycarbonylhydrazine (1.0 eq) in phosphorus oxychloride (POCl3, 5 mL).

  • Reflux the reaction mixture for 4-6 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Biological Assay: Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay to quantify remaining ATP).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Aromatic/Heteroaromatic Acid Hydrazide C N'-aroyl/heteroaroyl- N-ethoxycarbonylhydrazine A->C Step 1: Acylation B Ethyl Chloroformate B->C D Ethyl 5-substituted- 1,3,4-oxadiazole-2-carboxylate C->D Step 2: Cyclodehydration (POCl3)

Caption: Synthetic workflow for Ethyl 5-substituted-1,3,4-oxadiazole-2-carboxylates.

Bioisostere_Properties Parent Phenyl (Parent) Pyridine Pyridine Parent->Pyridine Lower cLogP Higher Solubility Thiophene Thiophene Parent->Thiophene Similar cLogP BCP BCP Parent->BCP Lower cLogP Higher Solubility Improved Stability

Caption: Impact of bioisosteric replacement on key physicochemical properties.

Conclusion

The bioisosteric replacement of a phenyl ring is a powerful strategy in drug discovery to overcome challenges associated with poor physicochemical properties and metabolic liabilities. This guide provides a comparative framework for evaluating common phenyl bioisosteres—pyridine, thiophene, and bicyclo[1.1.1]pentane—in the context of the this compound scaffold. The choice of a specific bioisostere will depend on the desired property modulation and the specific biological target. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising analogs, facilitating the development of drug candidates with improved therapeutic profiles.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS No. 16691-25-1) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a combustible solid and is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Utilize Original Container: Whenever feasible, store the waste chemical in its original container.

  • Alternative Container: If the original container is not available, use a clean, dry, and chemically compatible container with a secure lid. The container must be in good condition and free from leaks.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the CAS number (16691-25-1) and the date of accumulation.

Step 2: Waste Segregation and Incompatibilities

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Known Incompatibilities:

    • Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents.[2]

    • Strong Acids and Bases: The 1,3,4-oxadiazole ring can be sensitive to cleavage under acidic or basic conditions.[3] Furthermore, the ethyl ester group is susceptible to hydrolysis by both strong acids and bases.[4][5][6] Mixing with these substances could lead to degradation and the generation of unknown byproducts.

Step 3: Storage

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Licensed Disposal: The EHS office will arrange for the final disposal by a licensed and approved hazardous waste management company.

Experimental Workflow for Disposal

The following diagram illustrates the proper workflow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_segregation Segregation Rules cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Place solid waste in a clean, compatible, sealed container. A->B C Label container: 'Hazardous Waste: this compound' + CAS Number + Date B->C D Store in a designated, cool, ventilated area with secondary containment. C->D E DO NOT MIX WITH: - Strong Oxidizing Agents - Strong Acids - Strong Bases F Contact Institutional EHS Office for waste pickup. D->F G EHS arranges for disposal via a licensed hazardous waste contractor. F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Essential Safety and Operational Guide for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS No: 16691-25-1). Adherence to these procedures is essential for ensuring personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

GHS Hazard Classification [1]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for any specific procedures; however, the following table outlines the minimum required PPE for handling this compound.[2][3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Protects against skin irritation from incidental contact.[2][4][5] For prolonged contact, consider double-gloving or using thicker gloves.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2][3]Protects eyes from dust particles and accidental splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][6]
Skin and Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if working outside of a fume hood.[6][7][8]Minimizes inhalation of the compound, which may cause respiratory irritation.[1]

Operational and Disposal Plans

Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Have an emergency plan and necessary spill cleanup materials readily accessible.

  • Handling:

    • Avoid generating dust.

    • Prevent contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

Spill Management Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Contain Spill: Use an inert absorbent material like sand or vermiculite to contain the spill.[8]

  • Collect Waste: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[8]

Disposal Protocol:

This compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[7][8][11]

  • Waste Collection:

    • Collect waste in a clearly labeled, compatible, and sealed container.

    • Label the container as "Hazardous Waste: this compound".[7]

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.[7]

  • Disposal:

    • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][8] Disposal must be carried out in an approved waste disposal plant.[10]

Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Occurs cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical prep_area->handle_chem spill_contain Contain Spill handle_chem->spill_contain Spill disp_collect Collect in Labeled Hazardous Waste Container handle_chem->disp_collect Generate Waste end_op End Task handle_chem->end_op No Spill spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs end_disp End Disposal disp_ehs->end_disp start Start start->prep_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。